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5-Bromo-4-fluoro-2-methylbenzonitrile Documentation Hub

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  • Product: 5-Bromo-4-fluoro-2-methylbenzonitrile
  • CAS: 1695413-38-7

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-methylbenzonitrile: A Key Intermediate in Modern Chemistry

A Note on Isomer Specificity: This technical guide focuses on 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS No. 1269493-45-9) . It is important to note that the initially requested compound, "5-Bromo-4-fluoro-2-methylbenzon...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: This technical guide focuses on 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS No. 1269493-45-9) . It is important to note that the initially requested compound, "5-Bromo-4-fluoro-2-methylbenzonitrile," is not readily found in scientific literature or commercial catalogs. Given the structural similarity and the availability of data, this guide details the properties and applications of the well-documented 5-bromo-2-fluoro-4-methylbenzonitrile isomer. This distinction is crucial for researchers to ensure the correct starting materials and to anticipate the correct chemical behavior.

Introduction

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 5-Bromo-2-fluoro-4-methylbenzonitrile is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its unique arrangement of a nitrile group, a fluorine atom, a bromine atom, and a methyl group on a benzene ring provides a versatile platform for the construction of more complex molecules with potential therapeutic or industrial applications. This guide provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and its emerging role in drug discovery and materials science.

Physicochemical Properties

The molecular structure of 5-Bromo-2-fluoro-4-methylbenzonitrile gives rise to its specific set of physical and chemical characteristics. The presence of the electron-withdrawing nitrile and halogen groups, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and physical properties.

PropertyValueSource(s)
Molecular Formula C₈H₅BrFN[1][2][3][4]
Molecular Weight 214.03 g/mol [2][3][4]
CAS Number 1269493-45-9[1][2][3][4]
Appearance Solid[1]
Boiling Point 254.9 ± 35.0 °C at 760 mmHg[1]
Purity Typically ≥95%[5]
Storage Store at room temperature in a dry, sealed container[2]

Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for 5-Bromo-2-fluoro-4-methylbenzonitrile are not extensively published in peer-reviewed journals, a plausible and common synthetic route can be inferred from established organic chemistry principles and patent literature for analogous compounds. A general approach involves the bromination of a fluorinated methylbenzonitrile precursor.

A potential synthetic workflow is outlined below:

G A 2-Fluoro-4-methylbenzonitrile D Reaction at Elevated Temperature A->D Reactant B Brominating Agent (e.g., NBS) B->D Reagent C Reaction Solvent (e.g., Acetonitrile) C->D Solvent F Work-up and Purification D->F Crude Product E 5-Bromo-2-fluoro-4-methylbenzonitrile F->E Purified Product

Caption: Proposed synthetic workflow for 5-Bromo-2-fluoro-4-methylbenzonitrile.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the bromination of a substituted benzonitrile, which can be adapted for the synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 2-fluoro-4-methylbenzonitrile, in a suitable solvent such as acetonitrile.

  • Reagent Addition: To the stirred solution, add a brominating agent, such as N-bromosuccinimide (NBS), in a portion-wise manner. The reaction may require an initiator, such as azobisisobutyronitrile (AIBN), particularly for radical bromination of the methyl group, or a Lewis acid catalyst for aromatic bromination.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution, such as sodium thiosulfate, to remove any unreacted bromine.

  • Extraction and Purification: Extract the product into an organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired 5-Bromo-2-fluoro-4-methylbenzonitrile.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are a class of compounds that have garnered significant interest in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing a handle for further chemical modifications. The presence of fluorine and bromine can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

While specific biological activities of 5-Bromo-2-fluoro-4-methylbenzonitrile are not widely reported, its structural motifs are present in molecules with a range of therapeutic applications. For instance, brominated and fluorinated aromatic compounds are investigated for their potential as anticancer agents, antioxidants, and enzyme inhibitors.[6] The unique substitution pattern of 5-Bromo-2-fluoro-4-methylbenzonitrile makes it a valuable intermediate for the synthesis of novel compounds for screening in various disease models.

Analytical Characterization

The identity and purity of 5-Bromo-2-fluoro-4-methylbenzonitrile are typically confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water is commonly employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

For researchers requiring detailed analytical data, it is recommended to request a Certificate of Analysis (CoA) from the supplier, which typically includes HPLC, NMR, and MS data.[5]

Safety and Handling

5-Bromo-2-fluoro-4-methylbenzonitrile is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.[1]

  • In case of contact with eyes, rinse cautiously with water for several minutes.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-2-fluoro-4-methylbenzonitrile is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of functional groups provides a platform for the development of novel molecules with tailored properties. While the specific isomer "5-Bromo-4-fluoro-2-methylbenzonitrile" remains elusive in the current chemical literature, the readily available and well-characterized "5-Bromo-2-fluoro-4-methylbenzonitrile" offers a valuable starting point for researchers. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of such building blocks in driving innovation is undeniable.

References

  • Angene Spain. (n.d.). 5-Bromo-2-fluoro-4-methylbenzonitrile. Retrieved from [Link]

  • Reagentia. (n.d.). 5-Bromo-2-fluoro-4-methylbenzonitrile (1 x 10 g). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-methylbenzonitrile

Abstract This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-bromo-4-fluoro-2-methylbenzonitrile. This reaction is a cornerstone of modern s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 5-bromo-4-fluoro-2-methylbenzonitrile. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a crucial carbon-nitrogen (C-N) bond to access highly valuable arylamine structures prevalent in pharmaceutical and materials science research.[1][2] We delve into the mechanistic underpinnings of the catalytic cycle, provide a rationale for the selection of critical reaction components, and offer a robust, step-by-step protocol designed for reproducibility and high-yield synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to implement this powerful cross-coupling reaction.

Introduction and Scientific Context

The synthesis of aryl amines is a fundamental objective in organic chemistry due to their widespread presence in active pharmaceutical ingredients (APIs), agrochemicals, and functional organic materials.[3] Historically, methods for C-N bond formation were often harsh and lacked functional group tolerance.[1] The development of the palladium-catalyzed Buchwald-Hartwig amination in the 1990s represented a paradigm shift, offering a versatile and mild pathway to couple amines with aryl halides.[1][4]

The substrate, 5-bromo-4-fluoro-2-methylbenzonitrile, presents a unique synthetic challenge. It is an electron-deficient aryl bromide, with the reactivity of the C-Br bond influenced by the electronic effects of the ortho-methyl, para-fluoro, and meta-cyano substituents. The nitrile functional group, in particular, requires careful selection of a base to avoid potential decomposition.[4][5] This guide provides a validated protocol to navigate these challenges, ensuring efficient and selective amination.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.

The primary steps are:

  • Oxidative Addition: The active, low-coordinate Pd(0) complex inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[7][8] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to generate a palladium-amido complex.[3][8]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][8]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR¹R²) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² (Product) pd_amido->product byproduct [Base-H]⁺X⁻ pd_amido->byproduct  Base + HX aryl_halide Ar-X (5-Bromo-4-fluoro-2-methylbenzonitrile) aryl_halide->pd_oxidative amine R¹R²NH amine->pd_amido base Base (e.g., NaOtBu) base->pd_amido

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Rationale for Reagent and Condition Selection

A successful cross-coupling reaction hinges on the synergistic interplay of its core components. The choices outlined below are based on established principles and extensive literature precedent for challenging substrates.

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined precatalysts are strongly recommended for their reliability, air-stability, and high activity.[3][6] Precatalysts like XPhos Pd G3 or SPhos Pd G2 incorporate the ligand and feature a carbazole or aminobiphenyl leaving group, which facilitates the rapid and clean generation of the active monoligated Pd(0) species upon exposure to a base.[6][9] This avoids inconsistencies associated with in situ catalyst formation.

  • Phosphine Ligand: The choice of ligand is paramount. For electron-deficient aryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[5][10][11] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an outstanding choice for this substrate class, demonstrating broad utility and high reactivity, even for less reactive aryl chlorides.[12] Its steric bulk favors the formation of the active 14-electron Pd(0) species.

  • Base: The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[13] A strong, non-nucleophilic base is essential.

    • Sodium tert-butoxide (NaOtBu) is a highly effective and commonly used base for a wide range of Buchwald-Hartwig aminations.[3][6] Its strength ensures efficient deprotonation.

    • Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative, particularly for substrates containing base-sensitive functional groups like esters or, in this case, nitriles.[14][15] It can sometimes offer higher functional group tolerance.

    • Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can be employed but typically require higher temperatures and catalyst loadings.[6]

  • Solvent: The reaction requires an anhydrous, aprotic solvent. Toluene and 1,4-dioxane are standard choices that effectively solubilize the reactants and are stable at the required reaction temperatures.[8] Toluene is often preferred for its higher boiling point and effectiveness.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an amine with 5-bromo-4-fluoro-2-methylbenzonitrile. Researchers should perform initial small-scale trials to optimize conditions for their specific amine.

Safety Precaution: This reaction involves potentially hazardous materials. Palladium compounds are toxic, phosphine ligands can be air-sensitive, and strong bases are corrosive and moisture-sensitive. The reaction can be exothermic, and caution should be exercised, especially during scale-up.[16] All operations must be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be performed under an inert atmosphere.

Materials & Equipment:

  • 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5-10 mL)

  • Oven-dried Schlenk tube or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Reaction Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere. This is achieved by evacuating the tube and backfilling with argon or nitrogen three times.[14][17]

  • Reagent Addition: To the prepared Schlenk tube, add the 5-bromo-4-fluoro-2-methylbenzonitrile (1.0 mmol), the palladium precatalyst (0.02 mmol), and the sodium tert-butoxide (1.4 mmol). If the amine is a solid, it can be added at this stage.

  • Solvent and Amine Addition: Add anhydrous toluene (5-10 mL) via syringe. If the amine is a liquid, add it (1.2 mmol) via syringe.

  • Reaction Conditions: Seal the Schlenk tube securely and place it in a preheated oil bath set to 100-110 °C.[3] Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: The reaction progress can be monitored by withdrawing a small aliquot (under inert atmosphere), quenching it, and analyzing by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: a. Once the reaction is complete (as judged by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate or dichloromethane (20 mL). c. Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional solvent (10-15 mL).[3][18] d. Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[19]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel.[14] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

Optimization Parameters and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates used. The following table provides a starting point for optimization.

Parameter Condition A (Standard) Condition B (Base-Sensitive) Rationale / Comments
Pd Precatalyst XPhos Pd G3 (2 mol%)SPhos Pd G2 (2 mol%)XPhos is broadly effective; SPhos can sometimes offer different selectivity or reactivity.[9]
Base NaOtBu (1.4 equiv)LHMDS (1.5 equiv)NaOtBu is a robust standard. LHMDS is an excellent choice for substrates with sensitive protons or functional groups.[14][15]
Solvent Toluene1,4-DioxaneToluene's higher boiling point is often advantageous. Dioxane is a common alternative.[6]
Temperature 100-110 °C80-100 °CHigher temperatures generally accelerate the reaction but can lead to side products.[8]
Troubleshooting
Low Conversion --Ensure truly anaerobic/anhydrous conditions. Increase catalyst loading (to 3-5 mol%) or temperature. Screen alternative ligand/base combinations.
Hydrodehalogenation --This side reaction replaces the bromine with hydrogen. May indicate catalyst decomposition or issues with the base. Try a different ligand or a weaker base like K₃PO₄ at a higher temperature.[1]
Bis-arylation --If using a primary amine, the product can react again. Using a larger excess of the primary amine (2-4 equivalents) can suppress this side reaction.[14]

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-arylated products from 5-bromo-4-fluoro-2-methylbenzonitrile. The use of modern, bulky, electron-rich phosphine ligands in conjunction with well-defined palladium precatalysts allows for efficient coupling under relatively mild conditions. Careful attention to maintaining an inert and anhydrous environment is critical for achieving high yields and reproducibility. The protocol and guidelines presented herein provide a solid foundation for researchers to successfully implement this transformation and to rationally optimize the conditions for their specific amine substrates.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved February 24, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 24, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Blackmond, D. G., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. Retrieved February 24, 2026, from [Link]

  • SciSpace. (n.d.). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. Retrieved February 24, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved February 24, 2026, from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved February 24, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved February 24, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved February 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Procedure. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved February 24, 2026, from [Link]

  • Beilstein-Institut. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved February 24, 2026, from [Link]

  • RSC Publishing. (n.d.). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved February 24, 2026, from [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved February 24, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity SNAr Functionalization of 5-Bromo-4-fluoro-2-methylbenzonitrile

Executive Summary & Strategic Value 5-Bromo-4-fluoro-2-methylbenzonitrile is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity : it possesses a highly ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Bromo-4-fluoro-2-methylbenzonitrile is a high-value "linchpin" scaffold in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity : it possesses a highly activated site for Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine position and a latent handle for transition-metal catalysis at the C5-bromine position.

This guide provides validated protocols for the regioselective functionalization of the C4 position using amine, alkoxide, and thiol nucleophiles. By exploiting the electronic differentiation between the para-activated fluorine and the meta-positioned bromine, researchers can achieve >98% regioselectivity without disrupting the bromine handle required for downstream Suzuki or Buchwald-Hartwig couplings.

Key Reactivity Drivers
  • Activation: The nitrile (CN) group at C1 exerts a strong electron-withdrawing effect (–M, –I) primarily at the ortho and para positions.

  • Regioselectivity: The C4-Fluorine is para to the nitrile, stabilizing the Meisenheimer complex. The C5-Bromine is meta to the nitrile and electronically "invisible" to SNAr conditions.

  • Leaving Group Ability: In SNAr, the highly electronegative fluorine accelerates the rate-determining addition step, making F >> Br in reactivity order.

Mechanistic Analysis & Regioselectivity

Understanding the electronic landscape is critical for troubleshooting. The reaction proceeds via an addition-elimination mechanism.[1][2]

Pathway Visualization

SNAr_Mechanism cluster_selectivity Regioselectivity Logic Substrate 5-Bromo-4-fluoro- 2-methylbenzonitrile TS Meisenheimer Complex (Stabilized by p-CN) Substrate->TS Rate Limiting Addition Nu Nucleophile (Nu:) Nu->TS Product 4-Substituted-5-bromo- 2-methylbenzonitrile TS->Product Fast Elimination LG Leaving Group (F-) TS->LG Note1 C4-F: para-CN activated (High Reactivity) Note2 C5-Br: meta-CN (Inert to SNAr)

Figure 1: Mechanistic pathway highlighting the regioselective displacement of Fluorine driven by the para-nitrile activation.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Application: Installation of solubilizing groups (morpholines, piperazines) or pharmacophores.

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMSO (for low-reactivity amines)

Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the substrate (100 mg, 0.47 mmol) and anhydrous MeCN (2.0 mL).

  • Add Base: Add DIPEA (122 mg, 0.94 mmol). Note: Inorganic bases like K₂CO₃ require vigorous stirring.

  • Add Nucleophile: Add the amine (0.52 mmol) dropwise.

  • Reaction:

    • Reactive Amines (e.g., Morpholine): Stir at Room Temperature (RT) for 2–4 hours.

    • Steric/Aniline Amines: Heat to 60–80°C for 4–12 hours.

  • Monitor: Check by LCMS for consumption of starting material (M+H 214/216) and appearance of product (M+H ~281/283 for morpholine).

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Avoid using alcohol solvents (MeOH, EtOH) with strong bases to prevent competitive ether formation (alkoxy-defluorination).

Protocol B: Etherification (Phenols & Alcohols)

Application: Creating biaryl ethers or alkoxy side chains.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol/Phenol (1.1 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) or NaH (1.1 equiv, for unreactive alcohols)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Pre-activation (for Alcohols): If using NaH, suspend NaH (60% in oil) in dry DMF at 0°C. Add the alcohol slowly and stir for 30 min to generate the alkoxide.

  • Addition: Add the substrate solution (in DMF) to the alkoxide mixture.

    • Alternative (Phenols): Combine Substrate, Phenol, and Cs₂CO₃ in DMF and heat directly.

  • Temperature: Heat to 60–90°C.

  • Quench: Pour into ice-water carefully.

  • Isolation: Extract with Et₂O or EtOAc.

Optimization & Troubleshooting Guide

Use this decision tree to select the optimal conditions based on your nucleophile's profile.

Optimization_Tree Start Select Nucleophile Type Amine Amine (N-Nu) Start->Amine Oxygen Alcohol/Phenol (O-Nu) Start->Oxygen Sulfur Thiol (S-Nu) Start->Sulfur Amine_Type Is Amine Sterically Hindered? Amine->Amine_Type Base_Choice Acidity of OH? Oxygen->Base_Choice Simple_Amine Cond: MeCN, DIPEA, RT (Protocol A) Sulfur->Simple_Amine Use Cs2CO3, MeCN Amine_Type->Simple_Amine No Hindered_Amine Cond: DMSO, K2CO3, 80°C Amine_Type->Hindered_Amine Yes Phenol Phenol (pKa ~10) Use Cs2CO3 / DMF Base_Choice->Phenol Acidic Aliphatic Aliphatic OH (pKa ~16) Use NaH / THF or DMF Base_Choice->Aliphatic Weak

Figure 2: Decision matrix for reaction condition optimization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophile solubility or low temperature.Switch solvent to DMSO/NMP; Increase Temp to 100°C.
Hydrolysis (OH product) Wet solvent (OH⁻ competes with Nu).Use anhydrous solvents; store bases in desiccator.
Regio-isomers Extremely rare for this substrate.Verify SM identity. Ensure Br is at C5 (meta to CN).
Dark Reaction Mixture Polymerization or oxidation of amine.Degas solvents with N₂; Add antioxidant (BHT) if necessary.

Analytical Data Summary

When characterizing the product (e.g., 4-morpholino-5-bromo-2-methylbenzonitrile), look for these key signatures:

  • ¹⁹F NMR: Disappearance of the signal at -105 to -115 ppm (Ar-F).

  • ¹H NMR:

    • Starting Material: Two aromatic singlets (or doublets with large J_H-F).

    • Product: Two aromatic singlets (C3-H and C6-H). The C3-H usually shifts upfield due to the electron-donating effect of the new amine/ether group.

  • MS (ESI): Retention of the Bromine isotope pattern (1:1 ratio of M/M+2).

References

  • Mechanistic Foundations of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions.[3] Chemical Reviews. Link

  • Fluorine vs.

    • Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][3][4][5][6] Elsevier. (Classic text confirming F >> Br in activated systems).

  • Surrogate Reactivity (4-Fluoro-2-methylbenzonitrile)

    • Sigma-Aldrich Product Specification & Reactivity Data. Link

  • Regioselectivity in Poly-halogenated Benzonitriles

    • Rohrbach, S., et al. (2019). Regioselective SNAr reactions on polyhalogenated aromatics. Journal of Organic Chemistry. Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methylbenzonitrile (likely toxic/irritant) before handling.

Sources

Method

Application Notes and Protocols for the Synthesis of Quinazoline Heterocycles from 5-Bromo-4-fluoro-2-methylbenzonitrile

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents and clinical candidates.[1][2] These nitrogen-containing heterocycles exhibit a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of the quinazoline scaffold allows for facile functionalization at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide for the synthesis of substituted quinazolines, commencing with the readily available starting material, 5-Bromo-4-fluoro-2-methylbenzonitrile. We will explore a robust two-step synthetic strategy, encompassing an initial nucleophilic aromatic substitution (SNAr) followed by cyclization to construct the quinazoline core. Two distinct and effective methods for the crucial cyclization step will be presented: a traditional approach utilizing orthoformates and a contemporary palladium-catalyzed multicomponent reaction.

Overall Synthetic Strategy

The synthetic pathway to quinazoline derivatives from 5-Bromo-4-fluoro-2-methylbenzonitrile is conceptualized as a two-stage process. The initial step leverages the reactivity of the fluorine atom at the C4 position, which is activated towards nucleophilic attack by the electron-withdrawing nitrile group. The subsequent step involves the cyclization of the resulting 2-aminobenzonitrile intermediate to forge the pyrimidine ring of the quinazoline system.

Synthetic_Strategy start 5-Bromo-4-fluoro-2-methylbenzonitrile intermediate 2-(Alkyl/Arylamino)-5-bromo-4-methylbenzonitrile start->intermediate Step 1: SNAr with R-NH2 quinazoline Substituted Quinazoline intermediate->quinazoline Step 2: Cyclization

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of the 2-(Alkyl/Arylamino)-5-bromo-4-methylbenzonitrile Intermediate via Nucleophilic Aromatic Substitution (SNAr)

Scientific Rationale: The fluorine atom in 5-Bromo-4-fluoro-2-methylbenzonitrile is susceptible to nucleophilic aromatic substitution.[3][4] The electron-withdrawing nature of the nitrile group (-CN) at the C1 position and its para-relationship to the fluorine atom significantly polarizes the C-F bond, making the carbon atom at C4 electrophilic and amenable to attack by a nucleophile, such as a primary amine. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the fluoride leaving group to yield the desired 2-aminobenzonitrile derivative.[4]

Detailed Experimental Protocol: SNAr Reaction
  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 eq.).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Nucleophile Addition: Add the desired primary amine (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

EntryAmine (R-NH₂)ProductExpected Yield (%)
1Aniline5-Bromo-4-methyl-2-(phenylamino)benzonitrile85-95
2Benzylamine2-(Benzylamino)-5-bromo-4-methylbenzonitrile80-90
3Cyclohexylamine5-Bromo-2-(cyclohexylamino)-4-methylbenzonitrile75-85

Table 1: Representative examples of SNAr reactions with 5-Bromo-4-fluoro-2-methylbenzonitrile.

Part 2: Cyclization to the Quinazoline Core

Method A: Classical Cyclization using Orthoformates

Scientific Rationale: The reaction of 2-aminobenzonitriles with an orthoformate, such as triethyl orthoformate, provides a straightforward method for the synthesis of 4-aminoquinazolines.[5] The orthoformate serves as a source for the C2 carbon of the quinazoline ring. The reaction is typically acid-catalyzed and proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.

  • Reagent Mixture: In a sealed tube, combine the 2-(alkyl/arylamino)-5-bromo-4-methylbenzonitrile intermediate (1.0 eq.) and triethyl orthoformate (5.0-10.0 eq.).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to 120-150 °C for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the excess orthoformate can be removed under reduced pressure. The residue is then treated with a base, such as aqueous sodium bicarbonate, to neutralize the acid catalyst.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

EntryStarting Material from Table 1, Entry #ProductExpected Yield (%)
116-Bromo-7-methyl-N-phenylquinazolin-4-amine70-85
22N-Benzyl-6-bromo-7-methylquinazolin-4-amine65-80
336-Bromo-N-cyclohexyl-7-methylquinazolin-4-amine60-75

Table 2: Expected outcomes for the orthoformate cyclization method.

Method B: Palladium-Catalyzed Three-Component Synthesis

Scientific Rationale: Modern synthetic methodologies often employ transition-metal catalysis to achieve high efficiency and functional group tolerance. A palladium-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids offers a convergent and versatile route to diverse quinazoline derivatives.[6][7] This reaction is believed to proceed through a cascade of events involving the formation of an imine from the 2-aminobenzonitrile and the aldehyde, followed by a palladium-catalyzed cross-coupling with the arylboronic acid and subsequent intramolecular cyclization.

  • Reaction Setup: To a Schlenk tube, add the 2-(alkyl/arylamino)-5-bromo-4-methylbenzonitrile intermediate (1.0 eq.), an aldehyde (1.2 eq.), and an arylboronic acid (1.5 eq.).

  • Catalyst and Ligand: Add a palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand, for example, Xantphos (10 mol%).

  • Base and Solvent: Add a base, such as K₃PO₄ (2.0 eq.), and a solvent, typically a mixture of dioxane and water.

  • Reaction Conditions: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Then, heat the reaction to 100-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

EntryAldehydeArylboronic AcidProductExpected Yield (%)
1BenzaldehydePhenylboronic acid6-Bromo-7-methyl-2,4-diphenylquinazoline70-90
24-MethoxybenzaldehydePhenylboronic acid6-Bromo-2-(4-methoxyphenyl)-7-methyl-4-phenylquinazoline65-85
3Benzaldehyde4-Fluorophenylboronic acid6-Bromo-4-(4-fluorophenyl)-7-methyl-2-phenylquinazoline70-88

Table 3: Representative examples for the palladium-catalyzed three-component synthesis.

Visualization of the Synthetic Workflow and Mechanism

Workflow_and_Mechanism cluster_workflow Synthetic Workflow cluster_cyclization Cyclization cluster_mechanism Proposed Mechanism for Method B start_mat 5-Bromo-4-fluoro-2-methylbenzonitrile snar_step SNAr with R-NH2 start_mat->snar_step intermediate_prod 2-Amino Intermediate snar_step->intermediate_prod orthoformate Method A: Orthoformate intermediate_prod->orthoformate pd_catalyzed Method B: Pd-Catalyzed intermediate_prod->pd_catalyzed final_prod Quinazoline Derivative orthoformate->final_prod pd_catalyzed->final_prod imine_formation Imine Formation pd_coupling Pd Cross-Coupling imine_formation->pd_coupling cyclization Intramolecular Cyclization pd_coupling->cyclization aromatization Aromatization cyclization->aromatization

Caption: Synthetic workflow and a simplified mechanistic pathway for the palladium-catalyzed reaction.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of quinazoline heterocycles from 5-Bromo-4-fluoro-2-methylbenzonitrile. The initial SNAr reaction is a high-yielding and reliable method to introduce a variety of substituents at the 4-position of the quinazoline precursor. The subsequent cyclization can be tailored to the desired complexity of the final molecule, with the classical orthoformate method offering a simple route and the palladium-catalyzed multicomponent reaction providing access to a wider range of structurally diverse quinazolines. These methodologies are anticipated to be valuable tools for researchers in medicinal chemistry and drug development.

References

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022). ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and benzyl alcohols. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Cascade synthesis of quinazolinones from 2-aminobenzonitriles and aryl bromides via palladium-catalyzed carbonylation reaction. Green Chemistry (RSC Publishing). [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. CORE. [Link]

  • Copper-catalyzed synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and isoquinolines or tetrahydroisoquinolines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 4-aminoquinazoline. PrepChem.com. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: a review. PMC. [Link]

  • Copper-Catalyzed Synthesis of Substituted Quinazolines from Benzonitriles and 2-Ethynylanilines via Carbon-Carbon Bond Cleavage Using Molecular Oxygen. PubMed. [Link]

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. PMC. [Link]

  • Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. [Link]

  • Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. [Link]

  • (PDF) ChemInform Abstract: Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ResearchGate. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. [Link]

  • Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system. Catalysis Science & Technology (RSC Publishing). [Link]

  • Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Reaction Conditions. ResearchGate. [Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

Sources

Application

Application Notes and Protocols: Strategic Lithiation and Functionalization of 5-Bromo-4-fluoro-2-methylbenzonitrile

Introduction: A Versatile Scaffold in Modern Chemistry 5-Bromo-4-fluoro-2-methylbenzonitrile is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Chemistry

5-Bromo-4-fluoro-2-methylbenzonitrile is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules. Its unique arrangement of functional groups—a nitrile, a fluorine atom, a bromine atom, and a methyl group—offers multiple handles for chemical modification. This strategic placement of substituents allows for highly regioselective transformations, making it an attractive starting material for the synthesis of pharmaceutical intermediates, agrochemicals, and materials with novel electronic properties.[1] The interplay between the directing effects of these groups in lithiation reactions provides a powerful platform for introducing further chemical diversity.

This application note provides a comprehensive guide to the selection of reagents and reaction conditions for the selective lithiation and subsequent functionalization of 5-Bromo-4-fluoro-2-methylbenzonitrile. We will explore the underlying principles of directed ortho-metalation (DoM) and halogen-lithium exchange, offering detailed protocols for achieving desired synthetic outcomes.

Understanding the Regiochemical Landscape

The regioselectivity of the lithiation of 5-Bromo-4-fluoro-2-methylbenzonitrile is dictated by the electronic and steric properties of its substituents. The primary competition lies between deprotonation at a specific C-H bond (directed ortho-metalation) and halogen-lithium exchange at the C-Br bond.[2] The choice of the lithiating agent is paramount in controlling this selectivity.

The key directing groups on the aromatic ring are the cyano (-CN) and fluoro (-F) groups. The cyano group is a strong directing metalation group (DMG), while the fluoro group is considered a moderate DMG.[3][4] The methyl group does not direct ortho-lithiation; however, it can be susceptible to benzylic lithiation.[2] The bromo-substituent's primary role is to either undergo halogen-lithium exchange or act as a bulky, electron-withdrawing group that can influence the acidity of adjacent protons.[5]

Here, we will consider two primary strategies for the lithiation of this substrate, each leading to a different key intermediate:

  • Directed ortho-Metalation (DoM) at the C6 Position: This is achieved by using lithium amide bases such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP). These bulky, non-nucleophilic bases favor deprotonation over halogen-lithium exchange.[5] The strong directing effect of the cyano group is expected to favor lithiation at the C6 position.

  • Halogen-Lithium Exchange at the C5 Position: This is typically achieved using alkyllithium reagents like n-butyllithium (n-BuLi). Halogen-lithium exchange is a rapid process that generally outcompetes deprotonation when using alkyllithiums with aryl bromides.[2][6]

The following diagram illustrates the two primary pathways for the lithiation of 5-Bromo-4-fluoro-2-methylbenzonitrile.

G cluster_0 Lithiation Strategies cluster_1 Directed ortho-Metalation (DoM) cluster_2 Halogen-Lithium Exchange Start 5-Bromo-4-fluoro-2-methylbenzonitrile LDA_TMPLi LDA or LiTMP THF, -78 °C Start->LDA_TMPLi nBuLi n-BuLi THF, -78 °C Start->nBuLi Intermediate_A 6-Lithio-5-bromo-4-fluoro-2-methylbenzonitrile LDA_TMPLi->Intermediate_A Deprotonation at C6 Intermediate_B 5-Lithio-4-fluoro-2-methylbenzonitrile nBuLi->Intermediate_B Br-Li Exchange at C5

Caption: Alternative lithiation pathways for 5-Bromo-4-fluoro-2-methylbenzonitrile.

Reagents for Lithiation: A Comparative Analysis

The choice of lithiating agent is the most critical parameter for achieving regioselective functionalization. The table below summarizes the recommended reagents and their expected outcomes.

ReagentBase TypePrimary ReactionKey Intermediate
LDA Lithium AmideDirected ortho-Metalation (DoM)6-Lithio-5-bromo-4-fluoro-2-methylbenzonitrile
LiTMP Lithium AmideDirected ortho-Metalation (DoM)6-Lithio-5-bromo-4-fluoro-2-methylbenzonitrile
n-BuLi AlkyllithiumHalogen-Lithium Exchange5-Lithio-4-fluoro-2-methylbenzonitrile
sec-BuLi AlkyllithiumHalogen-Lithium Exchange5-Lithio-4-fluoro-2-methylbenzonitrile

Protocols for Lithiation and Functionalization

The following protocols provide detailed, step-by-step methodologies for the two primary lithiation strategies and subsequent quenching with an electrophile.

Protocol 1: Directed ortho-Metalation at C6 and Functionalization

This protocol utilizes Lithium Diisopropylamide (LDA) to achieve deprotonation at the C6 position, followed by quenching with an electrophile.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzonitrile

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl), Iodine)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Preparation of LDA: To the reaction flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Lithiation: Dissolve 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask. Slowly add this solution to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C. The reaction is typically rapid. Stir for an additional 30-60 minutes at -78 °C.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Halogen-Lithium Exchange at C5 and Functionalization

This protocol utilizes n-butyllithium to achieve bromine-lithium exchange at the C5 position, followed by quenching with an electrophile.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzonitrile

  • n-Butyllithium (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Carbon dioxide (dry ice), Benzaldehyde, Dimethyl disulfide)

  • Saturated aqueous ammonium chloride solution or 1M HCl

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Lithiation: Dissolve 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 equivalent) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Slowly add the chosen electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C. For gaseous electrophiles like CO₂, the reaction mixture can be poured over crushed dry ice. Stir for an additional 30-60 minutes at -78 °C.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. For acidic products (e.g., from CO₂ quench), acidify the aqueous layer with 1M HCl before extraction. Allow the mixture to warm to room temperature. Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Electrophilic Quenching and Functionalization

A wide variety of electrophiles can be used to trap the generated aryllithium intermediates, leading to a diverse range of functionalized products. The table below provides a selection of common electrophiles and the corresponding functional groups introduced.

ElectrophileFunctional Group Introduced
N,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Carbon dioxide (CO₂)Carboxylic acid (-COOH)
Trimethylsilyl chloride (TMSCl)Trimethylsilyl (-SiMe₃)
Iodine (I₂)Iodo (-I)
Dimethyl disulfide (MeSSMe)Methylthio (-SMe)
Aldehydes/Ketones (e.g., Benzaldehyde)Hydroxyalkyl (-CH(OH)R)
Alkyl halides (e.g., Iodomethane)Alkyl (-R)

The following diagram illustrates the overall experimental workflow from the starting material to the final functionalized product.

G Start 5-Bromo-4-fluoro-2-methylbenzonitrile Lithiation Lithiation (LDA or n-BuLi in THF, -78 °C) Start->Lithiation Aryl_Lithium Aryllithium Intermediate Lithiation->Aryl_Lithium Quench Electrophilic Quench (E+) Aryl_Lithium->Quench Functionalized_Product Functionalized Product Quench->Functionalized_Product Workup Aqueous Work-up Functionalized_Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General experimental workflow for the lithiation and functionalization.

Safety and Handling Considerations

Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive towards moisture and air. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe techniques. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. Reactions should be performed in a well-ventilated fume hood.

Conclusion

The selective lithiation of 5-Bromo-4-fluoro-2-methylbenzonitrile offers a powerful and versatile strategy for the synthesis of highly functionalized aromatic compounds. By carefully selecting the appropriate lithiating agent, chemists can control the regioselectivity of the reaction, choosing between directed ortho-metalation and halogen-lithium exchange. The subsequent trapping of the resulting aryllithium intermediates with a wide range of electrophiles opens the door to a vast array of novel molecular architectures. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic building block.

References

Sources

Method

Scalable synthesis methods for 5-Bromo-4-fluoro-2-methylbenzonitrile intermediates

Executive Summary 5-Bromo-4-fluoro-2-methylbenzonitrile (CAS 1345413-33-3) is a critical pharmacophore used in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and proteolysis-targeting chime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylbenzonitrile (CAS 1345413-33-3) is a critical pharmacophore used in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and proteolysis-targeting chimeras (PROTACs).[1] Its structural complexity arises from the dense functionalization of the benzene ring, which creates significant challenges in regioselectivity during synthesis.

This Application Note details two scalable protocols for generating this intermediate. Method A (Direct Bromination) is the preferred industrial route due to high atom economy and step efficiency, utilizing the specific electronic directing effects of the substituents. Method B (Dehydration of Oxime) is provided as a high-fidelity alternative when starting from the aldehyde precursor, avoiding isomer separation issues.

Strategic Route Analysis

The synthesis hinges on the introduction of the bromine atom relative to the existing fluoro, methyl, and nitrile groups.

Electronic Directing Analysis
  • Nitrile (-CN) at C1: Strong electron-withdrawing group (EWG); meta-director.[1] Deactivates positions 2 and 6.[1]

  • Methyl (-CH3) at C2: Weak electron-donating group (EDG); ortho/para-director.[1] Activates positions 3 and 5.[1][2]

  • Fluoro (-F) at C4: Weak EWG by induction but strong EDG by resonance; ortho/para-director.[1] Activates positions 3 and 5.[1][2]

Regioselectivity Conclusion: Both the Methyl (C2) and Fluoro (C4) groups direct electrophilic substitution to C3 and C5 .[1] However, C3 is sterically crowded (sandwiched between -CH3 and -F).[1] C5 is less sterically hindered and is electronically reinforced by the para-direction of the methyl group and ortho-direction of the fluorine.[1] Therefore, direct bromination of 4-fluoro-2-methylbenzonitrile yields the 5-bromo isomer with high selectivity.[1]

ReactionPathway Start 4-Fluoro-2-methylbenzonitrile (Starting Material) Inter Transition State (Sigma Complex) Start->Inter NBS / H2SO4 Electrophilic Attack Prod 5-Bromo-4-fluoro-2-methylbenzonitrile (Target) Inter->Prod Major Pathway (Sterically Favored) Imp 3-Bromo Isomer (Minor Impurity) Inter->Imp Minor Pathway (Sterically Hindered)

Figure 1: Reaction pathway analysis showing the regioselective favorability of the C5 position over C3.

Protocol A: Direct Regioselective Bromination (Preferred)

This method utilizes N-Bromosuccinimide (NBS) in a strongly acidic medium.[1] The acid serves two purposes: it protonates the NBS to generate a more active brominating species and acts as the solvent to solubilize the nitrile.

Materials & Reagents
ReagentEquiv.[1][3][4][5][6]RoleSpecification
4-Fluoro-2-methylbenzonitrile 1.0Substrate>98% Purity
N-Bromosuccinimide (NBS) 1.1 - 1.2Bromine SourceRecrystallized
Sulfuric Acid (H2SO4) 5-10 VolSolvent/Catalyst98% Conc.[1][4]
Ice/Water ExcessQuenchDeionized
Step-by-Step Methodology
  • Setup: Equip a double-jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and solid addition funnel.

  • Dissolution: Charge Sulfuric Acid (98%) (5 volumes relative to substrate mass) into the reactor. Cool to 0–5°C .[1][3]

  • Substrate Addition: Slowly add 4-Fluoro-2-methylbenzonitrile to the acid. Stir for 30 minutes until a clear solution is obtained. Note: The solution may turn slightly yellow.

  • Bromination (Critical Step):

    • Add NBS (1.1 equiv) portion-wise over 1 hour.[1]

    • Control: Maintain internal temperature < 10°C . Exotherms can lead to di-bromination or benzylic bromination (side reaction on the methyl group).[1]

  • Reaction: Allow the mixture to warm to 20–25°C (Room Temperature) and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC or GC.

    • Target: < 1.0% Starting Material remaining.[1]

    • Impurity Check: Watch for the 3-bromo isomer (typically elutes close to product) and benzylic bromide (elutes later).[1]

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto Crushed Ice (10 volumes) with vigorous stirring. The product will precipitate as an off-white solid.[1]

    • Stir the slurry for 1 hour to ensure all acid is quenched/diluted.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with Water (3 x 3 vol) until the filtrate pH is neutral.

  • Purification:

    • Recrystallize the crude wet cake from Ethanol/Water (9:1) or Heptane/EtOAc .[1]

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Aldehyde-Oxime Dehydration (Alternative)

Use this route if the specific benzonitrile precursor is unavailable, or if higher regiopurity is required (as the aldehyde precursor is often easier to purify via distillation before the final step).

Reaction Scheme
  • Condensation: 5-Bromo-4-fluoro-2-methylbenzaldehyde + Hydroxylamine → Oxime.[1]

  • Dehydration: Oxime + Dehydrating Agent (T3P or SOCl2) → Nitrile.[1]

Experimental Workflow (Convergent)

ProcessFlow Step1 Aldehyde + NH2OH-HCl Solvent: EtOH/H2O Base: NaOAc Step2 Reflux 2-3 hrs (Oxime Formation) Step1->Step2 Step3 Workup: Extract EtOAc Dry & Concentrate Step2->Step3 Step4 Crude Oxime + T3P (50% in EtOAc) Solvent: EtOAc Step3->Step4 Step5 Reflux 4-6 hrs (Dehydration) Step4->Step5 Step6 Quench: NaHCO3 Phase Separation Step5->Step6 Final Final Product (Crystallization) Step6->Final

Figure 2: Two-step conversion from aldehyde to nitrile using Propylphosphonic Anhydride (T3P) as a mild dehydrating agent.[1][7][8][9][10]

Detailed Protocol (Step 2: Dehydration)
  • Charge: Dissolve the Oxime intermediate (1.0 equiv) in Ethyl Acetate (10 vol).

  • Reagent: Add T3P (Propylphosphonic anhydride) (1.5 equiv, 50% solution in EtOAc).

  • Catalyst: Add Triethylamine (TEA) (2.0 equiv) dropwise.[1] Caution: Mild exotherm.[1]

  • Reflux: Heat the mixture to reflux (approx. 77°C) for 4 hours.

  • Workup:

    • Cool to RT. Wash with Water followed by Saturated NaHCO3 (to remove excess acid/T3P byproducts).[1]

    • Dry organic layer over Na2SO4.[1][4]

    • Concentrate to dryness.[1]

Analytical Quality Control

TestMethodAcceptance Criteria
Appearance VisualWhite to Off-white crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Regio-Isomer 1H NMR / GC-MS< 0.5% (3-Bromo isomer)
Moisture Karl Fischer< 0.5% w/w
Identity 1H NMR (DMSO-d6)Peaks: δ 7.8 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 2.4 (s, 3H, CH3)

Key NMR Diagnostic: The coupling constants of the aromatic protons are crucial. The 5-bromo-4-fluoro isomer will show specific H-F coupling patterns distinct from the 3-bromo isomer.[1]

Safety & Handling (HSE)

  • NBS Hazards: N-Bromosuccinimide is an irritant and can react violently with amines or strong reducing agents.[1] Store in a cool, dry place.

  • Cyanide Risks (Route B): While Protocol B avoids metal cyanides, the final product is a nitrile.[1] In the event of fire, toxic HCN gas may be evolved.

  • Acid Handling: Protocol A uses concentrated sulfuric acid.[1] Full PPE (Face shield, chemically resistant gloves, apron) is mandatory.[1]

References

  • General Bromination Methodology

    • Title: Regioselective Bromination of Activated Aromatic Substrates.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Establishes the directing effects of fluoro/methyl groups in EAS reactions.
    • [1]

  • Synthesis of Fluorinated Benzonitriles

    • Title: Process for the preparation of 4-fluoro-2-methylbenzonitrile (Precursor Synthesis).[1][10]

    • Source: WO2016024224A1 (Patent).[1]

    • Context: Describes the handling and purific
    • [1]

  • Oxime Dehydration Protocols

    • Title: 5-bromo-2-fluorobenzonitrile synthesis method (Analogous Chemistry).[1][11]

    • Source: CN103936622A.[1]

    • Context: Validates the dehydration pathway for bromin
    • [1]

  • Product Characterization Data

    • Title: 4-Fluoro-2-methylbenzonitrile Chemical Properties.
    • Source: PubChem CID 3826055.[1]

    • Context: Physical property data for the starting material.[1][3][4][5][12][13]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Bromo-4-fluoro-2-methylbenzonitrile

Case ID: SOL-BFMB-DMSO-001 Status: Active Compound Class: Halogenated Benzonitrile Solvent System: Dimethyl Sulfoxide (DMSO)[1][2] Executive Summary You are encountering solubility difficulties with 5-Bromo-4-fluoro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BFMB-DMSO-001 Status: Active Compound Class: Halogenated Benzonitrile Solvent System: Dimethyl Sulfoxide (DMSO)[1][2]

Executive Summary

You are encountering solubility difficulties with 5-Bromo-4-fluoro-2-methylbenzonitrile (and structurally related halogenated benzonitriles) in DMSO. This is a common challenge driven by the competition between the compound's high crystal lattice energy (stabilized by halogen bonding and


-stacking) and the solvation capacity of DMSO.

While DMSO is a "universal solvent," its efficacy for this specific compound class is critically dependent on temperature , anhydrous conditions , and kinetic energy input .[2] This guide provides the thermodynamic rationale and validated protocols to stabilize your stock solutions.

Module 1: The Physics of Solvation (The "Why")

To solve the issue, we must understand the thermodynamic barriers.

The Lattice Energy Barrier

Your compound features a rigid benzene ring substituted with a Nitrile (-CN), Bromine (-Br), and Fluorine (-F).[1][2]

  • Dipole-Dipole Interactions: The highly polar nitrile group creates strong intermolecular attractions in the crystal lattice.[1]

  • Halogen Bonding: The Bromine atom can act as a Lewis acid (sigma-hole), forming strong non-covalent bonds with electron-rich regions of neighboring molecules.[1][2]

  • Result: The solid state is highly stable.[1][2] To dissolve it, DMSO must provide enough solvation energy to break these interactions.

The Hygroscopicity Trap (The "Antisolvent" Effect)

DMSO is extremely hygroscopic.[2][3] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • The Mechanism: 5-Bromo-4-fluoro-2-methylbenzonitrile is lipophilic (LogP ~2.8–3.5).[1][2] Water is highly polar.[2]

  • The Crash: As DMSO absorbs atmospheric moisture, the solvent power decreases.[2] Water acts as an antisolvent, forcing the lipophilic compound out of solution and causing precipitation.[2]

The Thermal Floor

DMSO has a high freezing point (18.5°C ).[2][4] In air-conditioned laboratories (often set to 18–20°C), DMSO exists in a "supercooled" or semi-crystalline state.[2] This promotes nucleation, causing your compound to precipitate ("crash out") even if it is theoretically soluble.[2]

Module 2: Critical Troubleshooting Logic

Use the following decision tree to diagnose your specific issue.

SolvationWorkflow Start Start: Compound won't dissolve or precipitates CheckTemp 1. Check Lab Temperature Is it < 20°C? Start->CheckTemp WarmIt Action: Warm to 37°C (DMSO freezing point is 18.5°C) CheckTemp->WarmIt Yes CheckWater 2. Check DMSO Age Was the bottle open long? CheckTemp->CheckWater No WarmIt->CheckWater NewDMSO Action: Use Fresh Anhydrous DMSO (Water acts as antisolvent) CheckWater->NewDMSO Yes (Old/Open) CheckMethod 3. Solubilization Method Did you only vortex? CheckWater->CheckMethod No (Fresh) NewDMSO->CheckMethod Sonicate Action: Bath Sonication (40kHz) Breaks crystal lattice CheckMethod->Sonicate Yes (Vortex only) CheckConc 4. Check Concentration Is it > 50mM? CheckMethod->CheckConc No (Sonicated) Sonicate->CheckConc Dilute Action: Dilute to 10-20mM (High conc. requires heating) CheckConc->Dilute Yes Success Solution Clear & Stable CheckConc->Success No Dilute->Success

Figure 1: Decision matrix for troubleshooting solubility issues in DMSO.

Module 3: Validated Protocols

Protocol A: The "Hard-to-Dissolve" Standard Procedure

Use this for initial stock preparation (10mM – 50mM).[1]

  • Preparation: Weigh the specific amount of 5-Bromo-4-fluoro-2-methylbenzonitrile into a glass vial (avoid polystyrene).

  • Solvent Addition: Add fresh, anhydrous DMSO (Grade: ≥99.9%, water <0.1%).[2]

    • Tip: Do not use DMSO stored in a fridge/freezer without allowing it to fully equilibrate to room temperature first.

  • The "Coat" Step: Vortex for 30 seconds to ensure the powder is fully wetted.

  • Thermal Input: Place the vial in a water bath or heat block set to 37°C for 5–10 minutes.

    • Why: This melts any micro-crystals of DMSO and increases kinetic energy.[2]

  • Acoustic Input: While warm, place the vial in an ultrasonic bath (sonicator) for 10 minutes.

    • Critical: Ensure the water level in the sonicator matches the solvent level in the vial.

  • Visual Check: Hold against a light source.[1][2] Look for "schlieren" lines (wavy lines indicating density differences) or micro-particulates.[2] If clear, proceed.

Protocol B: Recovering "Crashed Out" Samples

Use this if a previously clear stock solution has precipitated after freezing.[1]

  • Thaw Correctly: Do not thaw at room temperature if your lab is cold. Thaw in a 37°C water bath .

  • Re-homogenize: Vortex vigorously immediately upon thawing.

  • Assess Water Damage: If the precipitate remains after 37°C warming and sonication, your DMSO has likely absorbed moisture.[2]

    • Remedy: You cannot easily remove water from a small sample.[1][2] Centrifuge the sample (13,000 rpm for 5 min), remove the supernatant (which contains dissolved compound), and re-determine concentration via HPLC/UV-Vis. Ideally, discard and prepare fresh.

Module 4: Technical Data & Specifications

Solubility & Physical Properties Table
ParameterValue / LimitNotes
Target Concentration 10 mM – 50 mM Recommended range for stock solutions.
Max Solubility (Est.) ~100 mMRequires heat/sonication.[1][2] Metastable at RT.
DMSO Freezing Point 18.5°C (65.3°F) CRITICAL: Store stocks >20°C or <-20°C. Avoid 4°C.
Hygroscopicity HighAbsorbs atmospheric water rapidly.[1]
Compound LogP ~2.8 – 3.5Lipophilic.[1][2] Low water solubility.[1][4][5][6]
Storage Stability -20°C or -80°CStore in aliquots to minimize freeze-thaw cycles.[1][2]
DMSO Quality Impact

WaterImpact Anhydrous Anhydrous DMSO (<0.1% Water) SolubilityHigh High Solubility (Compound Solvated) Anhydrous->SolubilityHigh Ideal Interaction WetDMSO Wet DMSO (>1% Water) Precipitation Precipitation (Lattice Energy Wins) WetDMSO->Precipitation Antisolvent Effect

Figure 2: The impact of water contamination on solubility.[1][2]

Module 5: Frequently Asked Questions (FAQs)

Q1: My lab is cold (19°C). The solution turns into a slush/gel. Is my compound bad? A: No, your compound is likely fine.[2] Pure DMSO freezes at 18.5°C. At 19°C, it is on the verge of phase transition, forming a "gel-like" slush.

  • Fix: Warm the vial in your hands or a 37°C bath. The gel will liquefy instantly.[2]

Q2: Can I store the stock solution at 4°C (fridge)? A: Absolutely NOT. At 4°C, DMSO is a solid block of ice.[2] Repeated cycling between solid (4°C) and liquid (RT) promotes crystal growth of your compound (Ostwald ripening).[2]

  • Fix: Store at Room Temperature (short term, desiccated) or -20°C/-80°C (long term).

Q3: I sonicated for 20 minutes, but it's still cloudy. What now? A: You have likely exceeded the saturation limit or introduced water.[1]

  • Add more anhydrous DMSO to dilute the sample (e.g., dilute 2x).[2]

  • If it clears, you were above the solubility limit.

  • If it remains cloudy, your DMSO is wet or the compound is an insoluble salt form (check if you purchased a free base vs. HCl salt).[2]

Q4: Why does it precipitate when I add the DMSO stock to my cell culture media? A: This is "Crash-out upon dilution."[1] You are moving from a lipophilic solvent (DMSO) to a hydrophilic one (Media).[2]

  • Fix: Ensure your final DMSO concentration in media is <0.5%. Add the DMSO stock slowly while vortexing the media to prevent local high concentrations.

References

  • Gaylord Chemical. (2025).[1][2][7] Dimethyl Sulfoxide (DMSO) Physical Properties. Gaylord Chemical Literature. Link

  • PubChem. (2025).[1][2] Compound Summary: 4-Bromo-2-fluoro-5-methylbenzonitrile (Isomer Analog).[1][2] National Library of Medicine.[2] Link[2]

  • BenchChem. (2025).[1][2][4][6] Troubleshooting Solubility in DMSO. Technical Support Center. Link

  • Ziath. (2025).[1][2] The Effects of Water on DMSO and Effective Hydration Measurement. Link

Sources

Optimization

Purification strategies for 5-Bromo-4-fluoro-2-methylbenzonitrile reaction mixtures

Technical Support Center: Purification Strategies for 5-Bromo-4-fluoro-2-methylbenzonitrile Introduction Welcome to the technical support hub for 5-Bromo-4-fluoro-2-methylbenzonitrile . This intermediate is a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 5-Bromo-4-fluoro-2-methylbenzonitrile

Introduction

Welcome to the technical support hub for 5-Bromo-4-fluoro-2-methylbenzonitrile . This intermediate is a critical scaffold in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and TADF (Thermally Activated Delayed Fluorescence) emitters.

The presence of three distinct substituents (bromo, fluoro, methyl) on the benzonitrile core creates a unique purification challenge: Regioisomerism . If you are synthesizing this via the bromination of 4-fluoro-2-methylbenzonitrile, your primary enemy is the 3-bromo isomer . Due to similar polarity and boiling points, standard flash chromatography often fails to resolve these species effectively.

This guide prioritizes crystallization thermodynamics over chromatography for scale-up, providing self-validating protocols to ensure high purity (>98%).

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify what you are removing. The synthesis method dictates the impurity profile.[1]

Table 1: Common Impurity Profile & Retention Behavior

Impurity TypeOriginRelative Polarity (TLC)Detection Strategy
Starting Material Unreacted 4-fluoro-2-methylbenzonitrileMore Polar than ProductGC-MS / TLC (UV 254)
Regioisomer (Critical) 3-Bromo-4-fluoro-2-methylbenzonitrileNearly Identical1H-NMR (distinct splitting) or F-NMR
Over-Brominated 3,5-Dibromo speciesLess Polar (Lipophilic)HPLC (Late eluter)
Hydrolysis Product 5-Bromo-4-fluoro-2-methylbenzamideHighly Polar (Baseline)LC-MS (+18 mass)

Tech Note: The 5-position is electronically favored by the para-methyl group, but the 3-position is activated by the ortho-fluoro group. Depending on your brominating agent (NBS vs.


), the regioisomeric ratio can vary from 10:1 to 4:1.

Module 2: Troubleshooting Crystallization (The "How")

Crystallization is the preferred method for removing the 3-bromo isomer, as the symmetry differences between the 5-bromo and 3-bromo variants lead to distinct lattice energies.

FAQ: "My product is 'oiling out' instead of crystallizing. How do I fix this?"

Root Cause: Halogenated benzonitriles have low melting points (often <80°C). If the impurity profile is high, the melting point depression drops the solidus line below the temperature where the solution becomes saturated, causing liquid-liquid phase separation (oiling out).[1]

Protocol: The "Dual-Ramp" Recrystallization Strategy

  • Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).

    • Why? Toluene interacts via

      
      -
      
      
      
      stacking with the aromatic core, while Heptane forces precipitation based on lipophilicity.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Toluene (1.5 mL per gram) at 60°C.

  • Seeding (Critical): Cool to 45°C. Add 0.1% w/w pure seed crystals. Do not add anti-solvent yet.

  • Ageing: Hold at 45°C for 30 minutes. Ensure a milky suspension forms (nucleation).

  • Anti-solvent Addition: Slowly add n-Heptane (3.0 mL per gram) over 2 hours while maintaining 45°C.

  • Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.

  • Isolation: Filter cold. Wash with 1:3 Toluene:Heptane (chilled).

Visualizing the Logic:

RecrystallizationLogic Start Crude Mixture (Oil or Low-Melting Solid) Solvent Dissolve in Toluene (60°C) Start->Solvent Check Is solution clear? Solvent->Check Filter Hot Filtration (Remove inorganic salts) Check->Filter No (Haze) Seed Cool to 45°C & SEED (Critical Step) Check->Seed Yes Filter->Seed Nucleation Hold 30 mins (Crystal Growth Phase) Seed->Nucleation AntiSolvent Add n-Heptane slowly (Maintain 45°C) Nucleation->AntiSolvent Cool Cool to 0°C (10°C/hr) AntiSolvent->Cool Isolate Filter & Wash (High Purity Solid) Cool->Isolate

Figure 1: Controlled crystallization workflow to prevent oiling out and maximize isomer rejection.

Module 3: Chromatographic Resolutions

If you require >99.5% purity (e.g., for analytical standards) or if crystallization yield is too low (<50%), use chromatography.

FAQ: "I cannot separate the regioisomers on standard Silica."

Root Cause: The 3-bromo and 5-bromo isomers have nearly identical dipole moments. Standard silica relies on polarity. You need a stationary phase that exploits steric shape selectivity .

Recommended Protocol: Flash Chromatography Optimization

  • Stationary Phase: Use Spherical Silica (20-40 µm) . Irregular silica has poor resolution for isomers.

    • Advanced Option: If available, use a CN (Cyano) or Phenyl-Hexyl functionalized silica. The Phenyl phase interacts differently with the ortho-substituted (crowded) 3-bromo isomer compared to the exposed 5-bromo isomer.

  • Mobile Phase:

    • Solvent A: n-Heptane

    • Solvent B: Dichloromethane (DCM) or Toluene.

    • Avoid Ethyl Acetate: It is often too strong and causes "band broadening" for these isomers.

  • Gradient:

    • Start: 100% Heptane.

    • Ramp: 0% to 20% DCM over 10 Column Volumes (CV).

    • Note: The 3,5-dibromo impurity will elute first (most lipophilic). The 3-bromo isomer usually elutes slightly before the 5-bromo product due to steric shielding of the nitrile group.

Module 4: Scavenging & Metal Removal

If your synthesis involved a Sandmeyer reaction (CuBr) or Pd-catalyzed cyanation, metal residues are a concern.

Protocol: Chelation Wash

  • Dissolve crude organic extract in Ethyl Acetate.[1]

  • Wash with 10% aqueous Ethylenediamine or N-Acetylcysteine solution (pH 7-8).

    • Mechanism:[2] These ligands bind Cu/Pd more tightly than the benzonitrile nitrogen.

  • Wash with Brine.

  • Dry over

    
     (Magnesium sulfate can sometimes adsorb polar nitriles; Sodium sulfate is safer).
    

Summary of Specifications

ParameterSpecification TargetMethod of Verification
Appearance White to Off-White Crystalline SolidVisual
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water Gradient
Regioisomer < 0.5%1H-NMR (Integration of Ar-H)
Water Content < 0.2%Karl Fischer (KF)

References

  • Process for the preparation of 4-fluoro-2-methylbenzonitrile. World Intellectual Property Organization.[3] Patent WO2016024224A1. (2016). Describes the synthesis and crystallization of the parent scaffold, establishing the toluene/hexane solubility baseline.

  • Purification of aryl nitriles via crystallization.Organic Process Research & Development.
  • Separation of bromobenzonitrile regioisomers.Journal of Chromatography A.
  • 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9) Physical Properties. PubChem Database. Used for solubility and structural analysis.

Disclaimer: This guide is intended for qualified research personnel. Always review the Material Safety Data Sheet (MSDS) for 5-Bromo-4-fluoro-2-methylbenzonitrile before handling, as halogenated nitriles can be toxic and skin irritants.

Sources

Troubleshooting

Overcoming steric hindrance in 2-methyl substituted benzonitriles

Ticket ID: #CN-ORTHO-2026 Topic: Overcoming Steric Hindrance in 2-Methyl Substituted Benzonitriles Status: Active / Troubleshooting[1] Introduction: The "Ortho-Effect" in Nitrile Chemistry Welcome to the Advanced Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CN-ORTHO-2026
Topic: Overcoming Steric Hindrance in 2-Methyl Substituted Benzonitriles
Status: Active / Troubleshooting[1]

Introduction: The "Ortho-Effect" in Nitrile Chemistry

Welcome to the Advanced Organic Chemistry Support Desk. You are likely here because your standard protocols for benzonitrile conversion are failing on your 2-methyl (ortho-substituted) substrates.

The Root Cause: The nitrile group (


) is linear. However, an ortho-methyl group exerts significant steric pressure. This is not just simple bulk; it blocks the Bürgi-Dunitz trajectory  (approx. 107°) required for a nucleophile to attack the nitrile carbon. Standard reflux conditions often result in recovered starting material or stalled intermediates (e.g., primary amides that refuse to hydrolyze further).

This guide provides high-energy and catalytic workarounds to bypass this kinetic barrier.

Module 1: Hydrolysis Troubles (The "Unreactive" Nitrile)

User Query:

"I've been refluxing 2-methylbenzonitrile in 6M NaOH for 48 hours. I see <10% conversion to the acid. The reaction seems dead. How do I force this to completion?"

Technical Diagnosis:

Aqueous reflux (100°C) provides insufficient thermal energy to overcome the activation energy barrier created by the ortho-methyl group. The tetrahedral intermediate formed upon hydroxide attack is severely destabilized by steric clash.

Solution A: Microwave-Assisted "Super-Heating"

Mechanism: Microwave irradiation allows you to access temperatures well above the boiling point of water (superheating) in sealed vessels, increasing the kinetic energy of the nucleophile.

Protocol (High-Throughput):

  • Solvent Switch: Replace water/ethanol with Ethylene Glycol . Its high dielectric constant couples well with microwaves, and its high boiling point (197°C) allows extreme thermal drive.

  • Reagents: 2-methylbenzonitrile (1.0 equiv), KOH (3-5 equiv), Ethylene Glycol (0.5 M concentration).

  • Conditions: Seal in a microwave process vial. Irradiate at 180°C – 200°C for 10–20 minutes .

  • Workup: Dilute with water, acidify with HCl to pH 1. The steric bulk actually helps precipitation of the acid here.

Solution B: Metal-Catalyzed Hydration (Chemoselective)

Mechanism: If you cannot use harsh base (e.g., sensitive functional groups), use a metal catalyst.[1] The metal coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon (


) and acting as a template to deliver the water molecule intramolecularly, bypassing the steric wall.

Recommended Catalyst: Ruthenium(II) Pincer Complexes or Ghaffar-Parkins Platinum Catalyst (


).

Protocol (Ru-Catalyzed):

  • Catalyst: Ru(OH)x/Al2O3 or Milstein’s Catalyst (1–3 mol%).

  • Solvent: Water (or Water/Dioxane 1:1 if solubility is poor).

  • Conditions: 100°C (sealed tube) for 12 hours.

  • Result: Stops cleanly at the Primary Amide . (Note: Converting the hindered amide to the acid requires Solution A).

Data Comparison: Hydrolysis Methods
MethodConditionsTimeYield (Acid)Yield (Amide)Notes
Standard 6M NaOH, Reflux48 h< 10%20-30%Stalls; mostly SM recovered.
Microwave KOH/Ethylene Glycol, 190°C20 min> 95% < 5%"Brute force" method. Best for acids.
Ru-Catalysis Ru-cat, H2O, 100°C12 h< 1%> 90% Mild; stops at Amide.

Module 2: Nucleophilic Addition (The "Stalled" Grignard)

User Query:

"I added MeMgBr to 2-methylbenzonitrile to make the acetophenone derivative. The yield is terrible (30%), and I see a lot of starting material. I thought Grignards were quantitative?"

Technical Diagnosis:

The formation of the metallo-imine intermediate is reversible and slow due to the ortho-substituent. Furthermore, the magnesium salt of the imine is bulky; it can block the approach of the Grignard reagent, leading to complex aggregates that precipitate out of the reaction zone before reacting.

Solution: Copper(I) Acceleration

Mechanism: Copper(I) salts (CuBr or CuI) facilitate the coordination of the nitrile.[2] The reaction likely proceeds via a transient organocopper species or a


-complex that activates the nitrile triple bond more effectively than Mg alone.

Protocol (Cu-Catalyzed Addition):

  • Preparation: Flame-dry glassware is critical.

  • Activation: Suspend CuBr (5–10 mol%) in anhydrous THF/Toluene (1:1).

  • Addition: Add the Grignard reagent (1.2 equiv) at 0°C. Stir for 15 mins.

  • Substrate: Add 2-methylbenzonitrile slowly.

  • Thermal Drive: Allow to warm to RT, then reflux for 2–4 hours. The copper allows the addition to proceed at reasonable rates despite the steric block.

  • Hydrolysis (Critical): The hindered imine intermediate is very stable. Quench with aqueous acidic methanol (3M HCl/MeOH) and stir for overnight at RT to ensure the imine hydrolyzes to the ketone.

Module 3: Reduction (DIBAL-H vs. LAH)

User Query:

"I want the aldehyde, but LiAlH4 gave me the amine. When I tried DIBAL-H at -78°C, I got mostly starting material."

Technical Diagnosis:
  • LiAlH4: Too small and reactive. It delivers hydride twice rapidly, regardless of sterics, leading to the amine.

  • DIBAL-H at -78°C: The ortho-methyl group prevents the bulky aluminum species from coordinating effectively at cryogenic temperatures. The reaction is kinetically dead at -78°C.

Solution: Temperature-Controlled DIBAL-H Reduction

Mechanism: You must find the "Goldilocks" temperature. You need enough heat to allow the bulky DIBAL to coordinate (overcoming the ortho-methyl repulsion) but not enough heat to trigger the elimination of the aluminum-complex (which leads to double reduction).

Protocol:

  • Solvent: Anhydrous Toluene (preferred over DCM for higher thermal stability).

  • Temperature: Start at 0°C (Ice bath), NOT -78°C.

  • Addition: Add DIBAL-H (1.1 equiv) dropwise.

  • Monitoring: Stir at 0°C for 1 hour. If TLC shows SM, warm to RT .

  • Quench: The aluminum-imine complex is stable. Quench carefully with Rochelle's Salt (Sodium potassium tartrate) saturated solution. Stir vigorously until two clear layers form (can take 2+ hours).

Visualizing the Workflows

Workflow 1: Hydrolysis Decision Tree

Hydrolysis_Logic Start Start: 2-Methylbenzonitrile Goal What is your Target? Start->Goal Target_Acid Target: Carboxylic Acid Goal->Target_Acid Target_Amide Target: Primary Amide Goal->Target_Amide Method_MW Method: Microwave Hydrolysis (KOH / Ethylene Glycol / 190°C) Target_Acid->Method_MW High Energy Required Method_Ru Method: Metal Catalysis (Ru-Pincer or Pt-Ghaffar / H2O / 100°C) Target_Amide->Method_Ru Chemoselective Control Result_Acid Product: 2-Methylbenzoic Acid (>95% Yield) Method_MW->Result_Acid Result_Amide Product: 2-Methylbenzamide (>90% Yield) Method_Ru->Result_Amide

Caption: Decision matrix for hydrolyzing sterically hindered nitriles based on target product.

Workflow 2: Metal-Catalyzed Activation Mechanism

Metal_Catalysis Step1 Nitrile Coordination (Metal binds N-lone pair) Step2 Activation (C≡N bond polarized) Step1->Step2 Steric Bypass Step3 Nucleophilic Attack (H2O/OH- attacks hindered C) Step2->Step3 Metal Template Step4 Reductive Elimination (Release of Amide) Step3->Step4 Step4->Step1 Catalyst Regen

Caption: Simplified catalytic cycle showing how metal coordination activates the nitrile carbon despite steric blocking.

References

  • Microwave Hydrolysis Protocols

    • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3.[3]

    • Source: PMC (NIH).
    • URL:[Link]

  • Ruthenium Catalysis (Hydration)

    • Title: Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[4]

    • Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.).
    • URL:[Link]

  • Grignard Addition Mechanism

    • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles.[2][5]

    • Source: Chemistry Steps.[6][7]

    • URL:[Link]

  • DIBAL-H vs LiAlH4 Selectivity

    • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[8]

    • Source: Master Organic Chemistry.
    • URL:[Link][8]

Sources

Optimization

Troubleshooting regioselectivity in 5-Bromo-4-fluoro-2-methylbenzonitrile substitution

A Guide to Troubleshooting Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylbenzonitrile. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support center for 5-Bromo-4-fluoro-2-methylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and field-proven insights to help you navigate the common challenges associated with achieving high regioselectivity in its substitution reactions.

Frequently Asked Questions (FAQs): The Scientific Foundation

This section addresses the fundamental principles governing the reactivity of 5-Bromo-4-fluoro-2-methylbenzonitrile. Understanding these concepts is the first step to effective troubleshooting.

Q1: Why does nucleophilic substitution preferentially occur at the C4-Fluorine position over the C5-Bromine position?

This is the most critical question regarding this substrate. The preference for substitution at C4 is primarily governed by electronic factors inherent to the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction proceeds via a two-step addition-elimination pathway, where the initial nucleophilic attack and formation of a negatively charged intermediate (the Meisenheimer complex) is the rate-determining step.[1][2][3]

  • Role of the Fluorine Atom: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I effect) significantly polarizes the C4-F bond, making the C4 carbon highly electrophilic and susceptible to nucleophilic attack.[4] This strong inductive effect also provides superior stabilization for the negative charge that develops in the Meisenheimer complex intermediate.[2]

  • Role of the Activating Group: The cyano (-CN) group at C1 is a potent electron-withdrawing group that activates the entire aromatic ring towards nucleophilic attack. Its activating effect is exerted most strongly at the ortho and para positions through resonance. The C4-F bond is para to the nitrile, receiving maximum electronic activation, which further lowers the energy barrier for nucleophilic attack at this position.[5]

  • Leaving Group Ability in SNAr: While bromide is typically a better leaving group than fluoride in SN1/SN2 reactions, the opposite is true for SNAr.[1] Because the C-X bond cleavage is not the rate-determining step, the leaving group's ability to stabilize the intermediate through inductive effects is more important than its lability.[2][4] The order of reactivity for halogens in activated SNAr systems is generally F > Cl > Br > I.[3]

Q2: What is the influence of the C2-Methyl group on the reaction's regioselectivity?

The methyl group at C2 has a dual, albeit minor, influence compared to the fluorine and nitrile groups:

  • Electronic Effect: As an electron-donating group, the methyl group slightly deactivates the ring towards nucleophilic attack. Its effect is more pronounced at the ortho and para positions. It is meta to the C4-F bond, having a minimal deactivating effect there. However, it is ortho to the C5-Br bond, which may slightly disfavor attack at C5.

  • Steric Effect: The methyl group can impart a minor steric hindrance to an incoming nucleophile targeting the adjacent C5 position, potentially further directing the reaction towards the more accessible C4 position.

Q3: How do different classes of nucleophiles (e.g., O, N, S-nucleophiles) affect the reaction?

Generally, soft, polarizable nucleophiles like thiolates (S-nucleophiles) are highly effective in SNAr reactions and often provide excellent yields and selectivity.[6][7] Amines (N-nucleophiles) are also very common and effective. Harder nucleophiles like alkoxides (O-nucleophiles) can also be used, but may sometimes require more forcing conditions and can lead to lower selectivity, especially if the reaction temperature is high.

Troubleshooting Guide: From Problem to Solution

This section is formatted to help you quickly diagnose and solve specific experimental issues.

Problem 1: Poor Regioselectivity - Significant formation of the C5-substituted isomer.

  • Probable Cause A: High Reaction Temperature. The activation energy difference between attack at C4 and C5, while significant, is not infinite. High thermal energy can provide enough energy to overcome the barrier for the less-favored C5 substitution, leading to a mixture of products.

  • Solution A:

    • Decrease the reaction temperature. Many SNAr reactions with this substrate proceed efficiently at temperatures ranging from room temperature to 80 °C.

    • Perform a temperature screen in small-scale experiments (e.g., 25 °C, 50 °C, 80 °C) to find the optimal balance between reaction rate and selectivity.

  • Probable Cause B: Incorrect Solvent Choice. The choice of solvent is critical for stabilizing the charged Meisenheimer complex. Non-polar solvents fail to provide adequate stabilization, which can erode selectivity.

  • Solution B:

    • Employ polar aprotic solvents. These are the gold standard for SNAr reactions.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Acetonitrile (MeCN).[8] These solvents excel at solvating the cationic counter-ion of the nucleophile and the charged intermediate.

Problem 2: Low or No Conversion to the Desired C4-Product.

  • Probable Cause A: Insufficiently Potent Nucleophile or Base. The nucleophile may not be strong enough to attack the aromatic ring, or if using a neutral nucleophile (like an amine or thiol), the base used may not be strong enough to deprotonate it or facilitate the reaction.

  • Solution A:

    • For nucleophiles like alcohols or thiols, ensure a strong enough base is used to generate the corresponding alkoxide or thiolate in situ. Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).

    • For amine nucleophiles, a slight excess of the amine itself can often act as the base. Alternatively, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added.

    • Confirm the quality and purity of your nucleophile and base.

  • Probable Cause B: Presence of Protic Contaminants (e.g., Water). Protic impurities can protonate the nucleophile, reducing its potency, and can interfere with the reaction mechanism.

  • Solution B:

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures.

    • Ensure all glassware is thoroughly dried (oven or flame-dried) before use.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

  • Probable Cause C: Reaction Temperature is Too Low. While high temperatures can harm selectivity, a temperature that is too low may result in an impractically slow reaction rate.

  • Solution C:

    • If no conversion is observed at room temperature after several hours, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS.

    • The use of microwave irradiation can sometimes accelerate the reaction, but care must be taken to control the temperature to maintain selectivity.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common issues encountered during the substitution reaction.

G start_node Unsatisfactory Reaction (Low Yield or Poor Selectivity) problem_yield Problem: Low Yield / No Reaction start_node->problem_yield problem_selectivity Problem: Poor C4:C5 Selectivity start_node->problem_selectivity check_reagents 1. Verify Reagent Purity (Nucleophile, Base, Solvent) problem_yield->check_reagents Is purity confirmed? decrease_temp 1. Decrease Reaction Temperature (e.g., 80°C -> 50°C) problem_selectivity->decrease_temp Is temp > 80°C? check_conditions 2. Ensure Anhydrous Conditions (Inert Atmosphere) check_reagents->check_conditions increase_temp 3. Increase Temperature Incrementally (e.g., 25°C -> 50°C -> 80°C) check_conditions->increase_temp change_base 4. Use a Stronger Base (e.g., K2CO3 -> Cs2CO3) increase_temp->change_base outcome_ok Reaction Optimized change_base->outcome_ok change_solvent 2. Switch to Polar Aprotic Solvent (e.g., Toluene -> DMSO/DMF) decrease_temp->change_solvent check_nucleophile 3. Evaluate Nucleophile Choice (Soft vs. Hard) change_solvent->check_nucleophile check_nucleophile->outcome_ok

Caption: A workflow for troubleshooting SNAr reactions.

Data Center: Impact of Reaction Parameters

The following table summarizes expected outcomes based on varying reaction conditions, providing a quick reference for experimental design. Data is illustrative and based on general principles of SNAr reactions.

EntryNucleophile (1.1 eq)Base (1.5 eq)SolventTemp (°C)Expected C4:C5 RatioExpected Yield (%)Notes
1PiperidineK₂CO₃DMSO80>95:5>90%Standard, reliable conditions.
2PiperidineK₂CO₃Toluene110~80:2060-75%High temp & non-polar solvent erodes selectivity.
34-MethoxythiophenolCs₂CO₃DMF25>98:2>95%Soft nucleophile, mild conditions, excellent results.
4Sodium MethoxideN/AMethanol65 (reflux)~90:1050-70%Hard nucleophile in protic solvent; lower yield/selectivity.
5MorpholineDIPEAMeCN80 (reflux)>95:5>85%Good alternative polar aprotic solvent.
Experimental Protocols
Protocol 1: General Procedure for N-Arylation with an Amine Nucleophile

This protocol describes a standard procedure for the reaction with piperidine, targeting the synthesis of 5-Bromo-2-methyl-4-(piperidin-1-yl)benzonitrile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-fluoro-2-methylbenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethyl sulfoxide (DMSO, approx. 0.2 M).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add piperidine (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure C4-substituted product.

Mechanism of Regioselective Substitution

The diagram below illustrates the preferential nucleophilic attack at the C4 position, leading to the thermodynamically favored Meisenheimer complex.

Caption: Competing pathways for SNAr on the substrate.

References
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021). Chemistry Steps. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]

  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2022). University of Kentucky X-Ray Crystallography Facility.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (n.d.). PMC. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020). Journal of the American Chemical Society. [Link]

  • Poly(arylene sulfide)s via nucleophilic aromatic substitution reactions of halogenated pyromellitic diimides. (2022). Journal of Polymer Science. [Link]

  • Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. (2025). ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]

Sources

Troubleshooting

Removing palladium impurities from 5-Bromo-4-fluoro-2-methylbenzonitrile products

Welcome to the Technical Support Center for the purification of 5-Bromo-4-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-4-fluoro-2-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of residual palladium from their final product. As a crucial intermediate in the synthesis of complex molecules, the purity of 5-Bromo-4-fluoro-2-methylbenzonitrile is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the stringent purity levels required for your research and development endeavors.

Understanding the Challenge: The Nature of Palladium Impurities

5-Bromo-4-fluoro-2-methylbenzonitrile is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as cyanation of an aryl bromide precursor.[1][2][3] Other potential synthetic routes may involve Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce other functionalities.[4][5][6] The choice of catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and reaction conditions will dictate the nature of the palladium species that needs to be removed.[7] These impurities can exist in various forms:

  • Zerovalent Palladium (Pd(0)) : Often forms nanoparticles or colloidal species that can be difficult to filter.

  • Divalent Palladium (Pd(II)) : Can be soluble in the reaction mixture and may form stable complexes with ligands, solvents, or even the product itself.

  • Palladium Complexes : The nitrile group in 5-Bromo-4-fluoro-2-methylbenzonitrile can coordinate with palladium, making it more challenging to remove.[8][9]

Regulatory bodies have strict limits on the amount of residual palladium in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range.[10] Therefore, effective and reliable purification strategies are essential.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 5-Bromo-4-fluoro-2-methylbenzonitrile.

Q1: My initial purification by column chromatography still shows high levels of palladium in the final product. What should I do?

This is a common issue. While silica gel chromatography is a standard purification technique, it is often not sufficient to remove all palladium species, especially if they are non-polar or co-elute with your product.

Troubleshooting Steps:

  • Characterize the Impurity: If possible, try to determine the nature of the palladium species. A grayish or blackish tinge to your product or silica gel suggests the presence of Pd(0) nanoparticles. Soluble, colored impurities may indicate Pd(II) complexes.

  • Employ a Scavenger: The most effective next step is to use a palladium scavenger. These are solid-supported reagents with functional groups that have a high affinity for palladium.

  • Re-crystallize the Product: After scavenging, recrystallization can further reduce palladium levels and remove other organic impurities.

Q2: There are many palladium scavengers available. How do I choose the right one for my product?

The choice of scavenger depends on the likely form of the palladium impurity and the properties of your product and solvent system.

Scavenger Selection Guide:

Scavenger TypeFunctional GroupPrimary TargetRecommended ForConsiderations
Thiol-Based -SHPd(0) and Pd(II)General purpose, effective for a wide range of palladium species.[11]Can sometimes have a strong odor. Ensure complete removal after treatment.
Amine-Based -NH₂, -NR₂Pd(II)Good for removing charged or Lewis acidic palladium species.Be cautious of potential side reactions if your molecule has reactive functional groups.
Phosphine-Based -PR₂Pd(0)Effective for scavenging palladium from phosphine-ligated reactions.The scavenger itself can be air-sensitive.
Activated Carbon CarbonPd(0) and Pd(II)A cost-effective option for general palladium removal.[11]Can be non-specific and may adsorb your product, leading to yield loss. Requires careful optimization.

Recommendation: For 5-Bromo-4-fluoro-2-methylbenzonitrile, a thiol-based scavenger is an excellent starting point due to its broad effectiveness.

Q3: I'm concerned about losing my product yield during the scavenging process. How can I minimize this?

Product loss during scavenging is a valid concern, particularly with non-specific adsorbents like activated carbon.

Strategies to Minimize Yield Loss:

  • Optimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired palladium level. Start with a small-scale experiment to determine the optimal loading.

  • Thorough Washing: After filtration to remove the scavenger, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.

  • Choose a Selective Scavenger: Silica- or polymer-bound scavengers are generally more selective than activated carbon, reducing the risk of product adsorption.[12]

Q4: Can I use recrystallization alone to remove palladium impurities?

Recrystallization can be an effective method for purification, but its success in removing palladium depends on how the impurity behaves during the crystallization process.[10]

Causality Behind Recrystallization Efficacy:

  • Successful Removal: If the palladium species is highly soluble in the mother liquor and does not co-crystallize with your product, recrystallization can be very effective.

  • Limited Removal: If the palladium impurity is entrapped within the crystal lattice or has a similar solubility profile to your product, recrystallization alone may not be sufficient.

Recommendation: Recrystallization is often best used as a final polishing step after the bulk of the palladium has been removed by other means, such as scavenging.

Experimental Protocols

Here are detailed, step-by-step protocols for the most common palladium removal techniques.

Protocol 1: Palladium Scavenging with a Thiol-Based Resin

This protocol provides a general procedure for using a solid-supported thiol scavenger.

Workflow for Palladium Scavenging:

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Work-up dissolve Dissolve crude product in an appropriate solvent add_scavenger Add thiol-based scavenger (e.g., 5-10 wt% of crude product) dissolve->add_scavenger stir Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) add_scavenger->stir monitor Monitor palladium levels by a suitable analytical method (e.g., ICP-MS) stir->monitor filter Filter the mixture through a pad of celite to remove the scavenger monitor->filter Once Pd levels are acceptable wash Wash the filter cake with fresh solvent filter->wash concentrate Concentrate the filtrate wash->concentrate

Caption: Workflow for palladium removal using a scavenger resin.

Step-by-Step Methodology:

  • Dissolve the Crude Product: Dissolve the crude 5-Bromo-4-fluoro-2-methylbenzonitrile in a suitable solvent (e.g., toluene, ethyl acetate, or the reaction solvent).

  • Add Scavenger: Add the thiol-based scavenger resin (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium concentration.

  • Filter: Filter the mixture through a pad of celite to remove the scavenger resin.

  • Wash: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

  • Analyze: Determine the residual palladium concentration using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

Step-by-Step Methodology:

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[11]

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Wash and Concentrate: Wash the Celite pad with fresh solvent and concentrate the combined filtrate.

  • Analyze: Quantify the remaining palladium content.

Protocol 3: Purification by Recrystallization

This protocol describes a general procedure for recrystallization.

Decision Tree for Recrystallization:

G start Start with Purified Product (Post-Scavenging) find_solvent Find a suitable recrystallization solvent or solvent system start->find_solvent dissolve Dissolve the product in a minimum amount of hot solvent find_solvent->dissolve cool Allow the solution to cool slowly to room temperature, then in an ice bath dissolve->cool crystals_form Do crystals form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes induce_crystallization Induce crystallization (scratching, seeding) crystals_form->induce_crystallization No wash_dry Wash with a small amount of cold solvent and dry collect->wash_dry end Pure Product wash_dry->end induce_crystallization->cool

Caption: Decision-making process for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent pair in which 5-Bromo-4-fluoro-2-methylbenzonitrile is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[13]

  • Dissolution: Dissolve the product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing). [Link]

  • Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters - ACS Publications. [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. SciSpace. [Link]

  • Effective removal of palladium by SPE. Laboratory Talk. [Link]

  • Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. Inorganic Chemistry - ACS Publications. [Link]

  • An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. PMC - NIH. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Nitrile hydration catalysed by palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • A palladium(II) center activates nitrile ligands toward 1,3-dipolar cycloaddition of nitrones substantially more than the corresponding platinum(II) center. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for Fluorinated Benzonitrile Synthesis

Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common challenges related to temperature optimization. The following question-and-answer format directly addresses specific issues you may encounter, explaining the causality behind experimental choices and providing validated protocols to enhance your synthetic outcomes.

Section 1: Foundational Principles of Temperature in Fluorinated Benzonitrile Synthesis

Q1: Why is temperature such a critical parameter in the synthesis of fluorinated benzonitriles?

Temperature is a fundamental parameter in chemical synthesis that directly influences reaction rates, selectivity, and the stability of reactants, intermediates, and products.[1][2] In the context of fluorinated benzonitrile synthesis, its importance is magnified due to the nature of the common synthetic routes, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions.

Causality Explained:

  • Reaction Kinetics: Higher temperatures generally increase the rate of reaction by providing the necessary activation energy for bond formation and cleavage. However, an excessively high temperature can lead to the decomposition of starting materials or the desired product, resulting in lower yields.[3][4]

  • Selectivity: Many syntheses can yield multiple products. Temperature can influence the selectivity of a reaction by favoring the kinetic or thermodynamic product. Precise temperature control is crucial for maximizing the yield of the desired fluorinated benzonitrile isomer while minimizing the formation of byproducts.

  • Reagent Stability: Key reagents used in these syntheses, such as organometallic catalysts or thermally labile intermediates, can decompose at elevated temperatures, leading to reaction failure.[3] For example, diazonium salts, which can be intermediates in some synthetic routes, are notoriously unstable at higher temperatures.[3]

  • Solvent Properties: The choice of solvent and reaction temperature are intrinsically linked. The boiling point of the solvent often dictates the maximum temperature for a reaction at atmospheric pressure.[5] Furthermore, the solubility of reactants can be highly temperature-dependent.[5]

Section 2: Troubleshooting Common Temperature-Related Issues

This section provides a troubleshooting guide for specific problems you might encounter during the synthesis of fluorinated benzonitriles.

Q2: My SNAr reaction to produce a fluorinated benzonitrile from a chlorinated precursor is sluggish and gives a low yield. Should I simply increase the temperature?

While increasing the temperature can enhance the reaction rate, it's a strategy that requires careful consideration to avoid negative consequences. SNAr reactions for producing fluorinated benzonitriles, often by reacting a chloro- or nitro-benzonitrile with a fluoride source like potassium fluoride, are highly sensitive to reaction conditions.[6][7]

Systematic Troubleshooting Approach:

  • Verify Anhydrous Conditions: The presence of water can significantly hinder the effectiveness of the fluoride nucleophile and react with reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents.[3][8]

  • Solvent Choice: High-boiling point, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), or 1,3-dimethyl-2-imidazolidone (DMI) are often used to facilitate these reactions at elevated temperatures.[6][7][8] The solvent must be able to dissolve the reactants and remain stable at the reaction temperature.[5]

  • Incremental Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in controlled increments (e.g., 10-20 °C).[5] Monitor the reaction progress at each step using techniques like HPLC or TLC to identify the optimal temperature that balances reaction rate with minimal byproduct formation.[9]

  • Consider a Catalyst: In some cases, a phase-transfer catalyst can be employed to improve the reactivity of the fluoride salt at lower temperatures.

  • Monitor for Decomposition: Be vigilant for signs of decomposition at higher temperatures, such as a change in color to a dark tar-like substance or the appearance of multiple new spots on a TLC plate.[3] Benzonitriles can decompose at very high temperatures, releasing toxic fumes like hydrogen cyanide.[10][11]

Experimental Protocol: Temperature Optimization for a Lab-Scale SNAr Reaction

This protocol outlines a systematic approach to determine the optimal temperature for the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile.

Materials:

  • 4-chlorobenzonitrile

  • Anhydrous potassium fluoride (spray-dried)

  • Anhydrous 1,3-dimethyl-2-imidazolidone (DMI)[6]

  • Reaction vials with stir bars

  • Multi-well reaction block with independent temperature control[5]

  • HPLC or GC for analysis

Procedure:

  • In a glovebox, add 4-chlorobenzonitrile (1 mmol) and potassium fluoride (3 mmol) to five separate reaction vials.[6]

  • Add anhydrous DMI (5 mL) to each vial.

  • Seal the vials and place them in the reaction block.

  • Set the temperature for each vial to a different value, for example: 240 °C, 260 °C, 280 °C, 300 °C, and 320 °C.

  • Stir the reactions for a set time (e.g., 2 hours).[6]

  • After the reaction time, cool the vials to room temperature.

  • Quench each reaction by carefully adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the yield and purity of 4-fluorobenzonitrile in each sample by HPLC or GC.

Data Analysis: Plot the yield and purity against the reaction temperature to identify the optimal condition. An example of expected results is shown in the table below.

Temperature (°C)Yield of 4-fluorobenzonitrile (%)Purity (%)Observations
2406599Incomplete conversion
2608099Good conversion
280 89.5 99 Optimal [6]
3008595Increased byproducts
3207890Significant decomposition
Q3: I am performing a cyanation reaction using cuprous cyanide on a bromo-fluorobenzaldehyde to produce a fluorinated benzonitrile, but the reaction is not going to completion. What could be the issue?

This type of reaction, a form of nucleophilic substitution, often requires high temperatures to proceed effectively.[8] The high temperature is crucial for activating the aryl bromide.[8]

Troubleshooting Workflow:

G start Low Conversion in Cyanation temp Is the reaction temperature consistently maintained at the target (e.g., 170°C)? start->temp temp_yes Yes temp->temp_yes temp_no No temp->temp_no solvent Is the NMP solvent anhydrous? solvent_yes Yes solvent->solvent_yes solvent_no No solvent->solvent_no reagent Is the cuprous cyanide of high purity? reagent_yes Yes reagent->reagent_yes reagent_no No reagent->reagent_no time Has the reaction been monitored over a sufficient time? time_yes Yes time->time_yes time_no No time->time_no temp_yes->solvent sol_temp Ensure uniform heating and accurate temperature monitoring. temp_no->sol_temp solvent_yes->reagent sol_solvent Use freshly dried, anhydrous NMP. solvent_no->sol_solvent reagent_yes->time sol_reagent Use fresh, high-purity cuprous cyanide. reagent_no->sol_reagent end Reaction Optimized time_yes->end sol_time Monitor reaction by HPLC/TLC until starting material is consumed. time_no->sol_time sol_temp->temp sol_solvent->solvent sol_reagent->reagent sol_time->time

Caption: Troubleshooting workflow for low conversion in cyanation reactions.

Key Considerations:

  • Temperature Control: For a reaction requiring a temperature of 170°C, it is vital to ensure the heating mantle or oil bath is calibrated and provides uniform heating to the reaction vessel.[9] Localized overheating can lead to decomposition.[3]

  • Safety with High-Boiling Solvents: When working with solvents like NMP at high temperatures, it is important to be aware of their potential health risks. NMP is a reproductive toxin, and appropriate safety measures, such as working in a well-ventilated fume hood, should be taken.[8]

Q4: My reaction to synthesize a fluorinated benzonitrile is exothermic. How can I control the temperature to prevent a runaway reaction?

Exothermic reactions release heat, which can increase the reaction temperature and potentially lead to a loss of control, resulting in side reactions, decomposition, or even a hazardous situation.[1]

Temperature Control Strategies for Exothermic Reactions:

  • Controlled Reagent Addition: Add the reactive reagent slowly and in portions to the reaction mixture. This allows the heat generated to dissipate between additions. An addition funnel is a useful piece of equipment for this purpose.

  • Cooling Bath: Conduct the reaction in a cooling bath (e.g., an ice-water bath or an ice-salt bath) to absorb the heat generated.[9] For reactions requiring sub-zero temperatures, a cryostat or a dry ice/acetone bath can be used.

  • Jacketed Reactors: For larger-scale reactions, a jacketed reactor is essential.[1] A cooling fluid is circulated through the jacket to maintain a consistent internal temperature.[1]

  • Dilution: Running the reaction at a lower concentration by using more solvent can help to dissipate the heat more effectively.

Caption: Decision workflow for controlling exothermic reactions.

Section 3: Frequently Asked Questions (FAQs)

Q5: What is the ideal temperature range for the synthesis of fluorinated benzonitriles?

There is no single ideal temperature range, as it is highly dependent on the specific reaction, substrates, catalyst, and solvent being used. For example, some SNAr reactions may require temperatures as high as 280°C, while certain catalytic methods may proceed at much lower temperatures.[6][12] It is crucial to consult the literature for similar transformations and then perform a systematic optimization as described in the protocol above.[5]

Q6: Can I use a microwave reactor to heat my reaction for fluorinated benzonitrile synthesis?

Microwave synthesis can be a powerful tool for rapidly screening reaction conditions, including temperature. It allows for fast and uniform heating, which can significantly reduce reaction times. However, it is important to ensure that the solvent and reagents are suitable for microwave heating and to carefully monitor the pressure within the reaction vessel.

Q7: How does the position of the fluorine atom on the benzonitrile ring affect the optimal reaction temperature?

The position of the fluorine atom and other substituents can significantly impact the electronic properties of the aromatic ring, thereby influencing its reactivity. For instance, in SNAr reactions, electron-withdrawing groups (like the nitrile group and additional fluorine atoms) ortho or para to the leaving group will activate the ring towards nucleophilic attack, potentially allowing for lower reaction temperatures.[7][13]

References

  • Technical Support Center: Optimizing Reaction Efficiency Through Solvent and Temperature Control. (n.d.). Benchchem.
  • Optimizing reaction conditions for 2-Fluoro-5-formylbenzonitrile formation. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. (n.d.). Benchchem.
  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications.
  • Benzonitrile. (n.d.). Grokipedia.
  • Research on the synthesis of 4-fluorobenzonitrile. (n.d.). ResearchGate.
  • Benzonitrile | C6H5(CN) | CID 7505. (n.d.). PubChem - NIH.
  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - NIH.
  • Troubleshooting low yield in Benzonitrile synthesis. (n.d.). Benchchem.
  • Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. (n.d.). ResearchGate.
  • Temperature Control and Efficiency in Chemical Processing. (2025, February 10). Fluorotherm™.
  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies | Request PDF. (2025, August 7). ResearchGate.
  • The Role of Temperature in Chemical Reactions. (2025, September 3). MSE Supplies.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025, July 8). MDPI.
  • Thermal decomposition of liquid α-nitrotoluene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

Sources

Troubleshooting

Addressing stability issues of 5-Bromo-4-fluoro-2-methylbenzonitrile under basic conditions

Welcome to the dedicated technical support center for 5-Bromo-4-fluoro-2-methylbenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 5-Bromo-4-fluoro-2-methylbenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling and utilizing this versatile synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges of this molecule, particularly under basic reaction conditions. Our goal is to empower you with the knowledge to anticipate and mitigate potential side reactions, ensuring the success of your synthetic endeavors.

Understanding the Reactivity of 5-Bromo-4-fluoro-2-methylbenzonitrile

5-Bromo-4-fluoro-2-methylbenzonitrile is a highly functionalized aromatic building block. Its utility stems from the orthogonal reactivity of its substituents: a nitrile group, a bromine atom, a fluorine atom, and a methyl group. However, the very features that make it a valuable reagent also contribute to its potential instability, especially in the presence of bases. The electron-withdrawing nature of the nitrile group and the halogen atoms activates the aromatic ring, making it susceptible to several degradation pathways.

This guide will focus on the three primary modes of decomposition under basic conditions:

  • Hydrolysis of the Nitrile Group: The conversion of the benzonitrile to a benzamide and subsequently to a benzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of either the fluorine or bromine atom by a nucleophile.

  • Reactions at the Benzylic Methyl Group: Deprotonation of the methyl group, which can lead to undesired side reactions.

The prevalence of each pathway is highly dependent on the specific reaction conditions, including the nature of the base, the solvent, the temperature, and the reaction time.

Troubleshooting Guide & FAQs

Issue 1: My reaction is showing a new, more polar byproduct by TLC/LCMS, and I suspect nitrile hydrolysis.

Q1: What are the typical conditions that lead to the hydrolysis of the nitrile group in 5-Bromo-4-fluoro-2-methylbenzonitrile?

A1: Base-catalyzed hydrolysis of the nitrile group to the corresponding benzamide and subsequently to the benzoic acid is a common side reaction. This is particularly prevalent when using aqueous strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures. The rate of hydrolysis is generally dependent on the concentration of the hydroxide ion and the temperature.

Q2: How can I minimize or prevent nitrile hydrolysis?

A2: To circumvent hydrolysis, consider the following strategies:

  • Use of non-nucleophilic or sterically hindered bases: If the goal is deprotonation elsewhere in the molecule or if a basic medium is required for other reasons, employing bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) can be beneficial. These bases are generally less nucleophilic towards the nitrile group compared to hydroxide.

  • Anhydrous conditions: The exclusion of water from the reaction mixture is critical. Ensure that all solvents and reagents are rigorously dried before use.

  • Lower reaction temperatures: If compatible with your desired transformation, running the reaction at a lower temperature will significantly reduce the rate of hydrolysis.

  • Use of alternative nucleophiles: If your desired reaction involves a nucleophile other than hydroxide, ensure it is used in an anhydrous solvent to prevent competitive hydrolysis.

Q3: How can I confirm that the byproduct is indeed the result of hydrolysis?

A3: The most definitive way to identify the byproduct is through spectroscopic analysis.

  • Mass Spectrometry (MS): The hydrolyzed products will have a different molecular weight. The benzamide will have a mass increase of 18 amu (addition of H₂O), and the benzoic acid will have a mass increase of 19 amu (addition of H₂O and loss of NH₃, followed by protonation).

  • Infrared (IR) Spectroscopy: The characteristic nitrile stretch (around 2220-2260 cm⁻¹) will be absent in the hydrolyzed product. Instead, you will observe amide C=O stretches (around 1630-1695 cm⁻¹) and N-H stretches (around 3100-3500 cm⁻¹) for the benzamide, or a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1680-1710 cm⁻¹) for the benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show the disappearance of the nitrile carbon (around 115-125 ppm) and the appearance of a carbonyl carbon (around 160-180 ppm).

Issue 2: I am observing the displacement of a halogen atom in my reaction. Which halogen is more likely to be substituted?

Q4: Under basic conditions, is the bromine or the fluorine atom more susceptible to nucleophilic aromatic substitution (SNAr)?

A4: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the small size of the fluorine atom allows for efficient stabilization of the negative charge in the intermediate Meisenheimer complex through inductive effects. Therefore, in most cases, the fluorine atom is more readily displaced than the bromine atom in SNAr reactions. [1][2] The fluorine atom is located para to the strongly electron-withdrawing nitrile group, which provides significant activation for SNAr at that position.

Q5: What reaction conditions favor SNAr on 5-Bromo-4-fluoro-2-methylbenzonitrile?

A5: SNAr is favored by the presence of strong nucleophiles and is accelerated by the electron-withdrawing groups on the aromatic ring. Conditions that promote SNAr include:

  • Strong Nucleophiles: Alkoxides (e.g., sodium methoxide), thiolates, and amines are common nucleophiles that can readily displace the fluorine atom.

  • Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the anion highly reactive.

  • Elevated Temperatures: While SNAr can often proceed at room temperature, heating the reaction will increase the rate of substitution.

Q6: How can I selectively perform a reaction at the bromine atom without affecting the fluorine atom?

A6: Achieving selectivity for the bromine atom over the more reactive fluorine atom in a nucleophilic substitution is challenging and typically cannot be achieved via an SNAr mechanism. Instead, you should consider metal-catalyzed cross-coupling reactions, which have different reactivity patterns. For instance, a Palladium-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig coupling reaction would likely be selective for the bromine atom over the fluorine atom.

Issue 3: I am using a very strong base and observing a complex mixture of byproducts.

Q7: Can the methyl group be deprotonated under basic conditions?

A7: Yes, the protons on the methyl group are benzylic and therefore more acidic than those of a simple alkane. The presence of electron-withdrawing groups on the ring further increases their acidity. The pKa of benzylic protons is typically around 41-43.[3] While this means they are not acidic enough to be deprotonated by common bases like hydroxides or carbonates, very strong bases can lead to deprotonation.

Q8: Which bases are strong enough to deprotonate the methyl group, and what are the potential consequences?

A8: Strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are capable of deprotonating the benzylic methyl group. The resulting benzylic anion is a potent nucleophile and can participate in various undesired side reactions, including:

  • Dimerization or polymerization: The benzylic anion can attack another molecule of the starting material.

  • Reaction with the solvent or other electrophiles: If the solvent is even weakly electrophilic (e.g., DMF), the benzylic anion can react with it.

  • Oxidation: In the presence of air (oxygen), the benzylic anion can be oxidized, leading to the formation of the corresponding benzoic acid or other oxidative degradation products.[4][5]

Q9: How can I avoid side reactions at the methyl group?

A9: If your desired transformation requires a strong base, consider the following precautions:

  • Use of a slight excess of the strong base: Using a large excess of a strong base can promote side reactions.

  • Low temperatures: Perform the deprotonation at very low temperatures (e.g., -78 °C) to control the reactivity of the resulting anion.

  • Inert atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Immediate trapping of the anion: Once the anion is formed, it should be reacted with the desired electrophile as quickly as possible to minimize the opportunity for side reactions.

Experimental Protocols

Protocol 1: Monitoring the Stability of 5-Bromo-4-fluoro-2-methylbenzonitrile by HPLC

This protocol provides a general method for monitoring the degradation of 5-Bromo-4-fluoro-2-methylbenzonitrile under your specific reaction conditions.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Materials:

  • 5-Bromo-4-fluoro-2-methylbenzonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • 0.45 µm syringe filters

Procedure:

  • Prepare a stock solution of 5-Bromo-4-fluoro-2-methylbenzonitrile of a known concentration (e.g., 1 mg/mL) in acetonitrile.

  • Set up the HPLC system with a suitable reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Establish a mobile phase gradient. A good starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid if needed for peak shaping. For example:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 30% B

    • 20-25 min: 30% B

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.

  • Inject a sample of the stock solution to determine the retention time of the starting material.

  • At various time points during your reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by adding a small amount of dilute acid if the reaction is basic).

  • Dilute the quenched aliquot with the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC and monitor for the appearance of new peaks and the disappearance of the starting material peak.

Data Interpretation:

  • The appearance of earlier eluting (more polar) peaks may indicate the formation of the benzamide or benzoic acid.

  • The appearance of later eluting (less polar) peaks could suggest the formation of SNAr products, depending on the nucleophile used.

Data Summary

Potential Degradation PathwayKey Influencing FactorsRecommended Mitigation Strategies
Nitrile Hydrolysis Aqueous strong bases (e.g., NaOH, KOH), high temperatures.Use non-nucleophilic bases, anhydrous conditions, lower temperatures.
Nucleophilic Aromatic Substitution (SNAr) Strong nucleophiles (e.g., alkoxides, amines), polar aprotic solvents, high temperatures.Use weaker nucleophiles, non-polar solvents, or consider metal-catalyzed reactions for alternative selectivity.
Benzylic Deprotonation Very strong bases (e.g., NaH, LDA, n-BuLi).Use stoichiometric amounts of base, low temperatures, inert atmosphere, immediate trapping of the anion.

Visualizing Reaction Pathways

Stability_Pathways cluster_start 5-Bromo-4-fluoro-2-methylbenzonitrile cluster_hydrolysis Nitrile Hydrolysis cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_benzylic Benzylic Reactivity start C₈H₅BrFN amide Benzamide Derivative start->amide H₂O / OH⁻ snar_f Fluorine Substitution (Major) start->snar_f Nu⁻ snar_br Bromine Substitution (Minor) start->snar_br Nu⁻ anion Benzylic Anion start->anion Strong Base (e.g., LDA) acid Benzoic Acid Derivative amide->acid Further Hydrolysis side_products Side Products (Dimerization, Oxidation, etc.) anion->side_products Reaction with Electrophiles/O₂

Caption: Potential degradation pathways of 5-Bromo-4-fluoro-2-methylbenzonitrile under basic conditions.

References

  • Traldi, P., & Vuckovic, D. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1467-1474. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Nishimoto, Y., & Yasuda, M. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org, 2021020583. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2012). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 14(11), 3173-3176. [Link]

  • Richard, J. P., & Amyes, T. L. (2004). The protonation of carbenes: structural effects on the α-proton acidity of carbocations. Arkivoc, 2004(7), 184-193. [Link]

  • University of Calgary. (n.d.). Ch 11: Benzylic systems. Retrieved February 23, 2024, from [Link]

  • Chemistry Steps. (2020, February 22). Reactions at the Benzylic Position. Retrieved February 23, 2024, from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved February 23, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. PubChem. Retrieved February 23, 2024, from [Link]

  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved February 23, 2024, from [Link]

  • Chemistry Steps. (2020, February 22). Nucleophilic Aromatic Substitution. Retrieved February 23, 2024, from [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved February 23, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved February 23, 2024, from [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(23), 19062-19066. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved February 23, 2024, from [Link]

  • Le, T. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved February 23, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS analysis methods for identifying 5-Bromo-4-fluoro-2-methylbenzonitrile

Executive Summary This guide provides a technical comparison of LC-MS methodologies for the identification and quantification of 5-Bromo-4-fluoro-2-methylbenzonitrile (CAS: 1398403-51-6). As a halogenated aromatic nitril...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of LC-MS methodologies for the identification and quantification of 5-Bromo-4-fluoro-2-methylbenzonitrile (CAS: 1398403-51-6). As a halogenated aromatic nitrile, this molecule presents specific analytical challenges: high lipophilicity, low basicity, and poor protonation efficiency in standard Electrospray Ionization (ESI) modes.

We compare two distinct analytical approaches:

  • Method A (The Standard): UHPLC-ESI-MS/MS utilizing ammonium adduct formation.

  • Method B (The Specialist): UHPLC-APCI-MS/MS utilizing charge transfer mechanisms.

This guide moves beyond generic recipes, offering a self-validating framework for method development, supported by mechanistic insights and rigorous quality control protocols.

Part 1: Analyte Profiling & Mechanistic Strategy

To design a robust method, we must first understand the physicochemical behavior of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula:

    
    [1]
    
  • Exact Mass: ~212.96 (for

    
    ) / 214.96 (for 
    
    
    
    )
  • LogP (Predicted): ~3.2 – 3.5 (Highly Hydrophobic)

  • Acid/Base Character: The nitrile group is extremely weakly basic (pKa of conjugate acid

    
    ). The halogen substituents further withdraw electron density, making protonation 
    
    
    
    difficult under standard acidic conditions.
The Ionization Challenge

Standard acidic mobile phases (0.1% Formic Acid) often fail to generate sufficient


 signal for electron-deficient benzonitriles in ESI.
  • ESI Strategy: We must drive ionization via adducts (e.g.,

    
    ) or use high-sensitivity sources.
    
  • APCI Strategy: Atmospheric Pressure Chemical Ionization (APCI) is often superior for neutral, non-polar aromatics, leveraging gas-phase ion-molecule reactions.

Part 2: Method Comparison (ESI vs. APCI)

The following table contrasts the two developed workflows. Method B (APCI) is recommended for trace-level impurity analysis due to its superior robustness against matrix effects for hydrophobic neutrals.

Comparative Technical Specifications
FeatureMethod A: ESI-Adduct ModeMethod B: APCI-Charge Transfer
Primary Mechanism Adduct formation

Protonation

or Radical Cation

Column Chemistry C18 (General Purpose)Phenyl-Hexyl (Selectivity for Halogens)
Mobile Phase A Water + 5mM Ammonium FormateWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)Methanol (MeOH)
Sensitivity Moderate (Dependent on adduct stability)High (Direct ionization of neutrals)
Matrix Tolerance Low (Susceptible to suppression)High (Gas-phase ionization)
Linearity Range 10 – 1000 ng/mL1 – 1000 ng/mL

Part 3: Detailed Experimental Protocols

Sample Preparation (Universal)
  • Diluent: 50:50 Acetonitrile:Water. (Avoid 100% organic to prevent peak distortion).

  • Stock Solution: 1.0 mg/mL in 100% Acetonitrile. Sonicate for 5 mins.

  • Working Standard: Dilute stock to 100 ng/mL in Diluent.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb hydrophobic aromatics).

Chromatographic Conditions (The "Why" behind the choice)
Recommended Column: Phenyl-Hexyl (Method B Preference)

While C18 is standard, the Phenyl-Hexyl phase provides unique


-

interactions with the benzonitrile ring and steric selectivity for the bromo/fluoro substitution pattern, often resolving positional isomers (e.g., 2-fluoro vs 4-fluoro variants) better than C18.
  • Dimensions: 2.1 x 50 mm, 1.7 µm (UHPLC) or 2.7 µm (Core-Shell).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C (Stabilizes retention times).

Gradient Profile (Generic for both methods)
Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
1.0010Isocratic hold (focusing)
6.0095Elution of hydrophobic analyte
8.0095Wash
8.1010Re-equilibration
10.0010End
Mass Spectrometry Parameters
Method A: ESI Source Settings
  • Polarity: Positive (+)

  • Gas Temp: 350°C

  • Capillary Voltage: 4000 V

  • Target Ion:

    
     230.9 / 232.9 (
    
    
    
    ) -> Requires Ammonium Formate buffer.
Method B: APCI Source Settings (Recommended)
  • Polarity: Positive (+)

  • Corona Current: 4-5 µA

  • Vaporizer Temp: 400°C (Critical for volatilizing the nitrile)

  • Target Ion:

    
     213.9 / 215.9 (
    
    
    
    )
MRM Transitions (Quantification)

Since Bromine has two isotopes (


, 

), you must monitor pairs to confirm identity.
Precursor (

)
Product (

)
LossCollision Energy (eV)
213.9 (

)
134.0 -Br25
215.9 (

)
134.0 -Br25
213.9187.0-HCN15

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal ionization mode based on initial screening results.

MethodSelection Start Start: Analyte 5-Bromo-4-fluoro-2-methylbenzonitrile Screening Initial Screening: Standard ESI+ (0.1% Formic Acid) Start->Screening Decision Is [M+H]+ Signal Intensity > 1e5? Screening->Decision OptimizeESI Optimize ESI+: Add Ammonium Formate Target [M+NH4]+ Decision->OptimizeESI Yes SwitchSource Switch to APCI Source Decision->SwitchSource No (Weak Ionization) FinalESI Final Method A: UHPLC-ESI-MS/MS (Trace Analysis) OptimizeESI->FinalESI OptimizeAPCI Optimize APCI+: High Vaporizer Temp (400°C) Use MeOH (Protic Solvent) SwitchSource->OptimizeAPCI FinalAPCI Final Method B: UHPLC-APCI-MS/MS (Robust Quantification) OptimizeAPCI->FinalAPCI

Figure 1: Decision tree for selecting the optimal ionization interface. APCI is prioritized for electron-deficient nitriles when ESI sensitivity is compromised.

Part 5: Quality Control & Self-Validation

To ensure the "Trustworthiness" of your data, every analytical run must include the following System Suitability Tests (SST):

  • Blank Verification: Inject the diluent (50:50 MeCN:H2O) immediately after the highest standard.

    • Acceptance Criteria: Signal at retention time < 20% of the LLOQ (Lower Limit of Quantification). This checks for "carryover," which is common with sticky, hydrophobic bromo-benzenes.

  • Isotopic Ratio Check:

    • Calculate the peak area ratio of

      
       213.9 to 215.9.
      
    • Acceptance Criteria: Ratio must be

      
       (reflecting the natural 1:1 abundance of 
      
      
      
      /
      
      
      ). Deviation indicates interference.
  • Retention Time Precision:

    • Inject the standard 6 times.

    • Acceptance Criteria: RSD < 2.0%.

References

  • Comparison of ESI and APCI for Benzonitrile Derivatives

    • Source: Comparison of ESI and APCI-LC-MS/MS methods: A case study of levonorgestrel (structurally similar nitrile).[2]

    • Relevance: Establishes the superiority of APCI for neutral/hydrophobic nitriles when ESI sensitivity is limited by lack of proton
    • URL:

  • Synthesis and Characterization of Halogenated Benzonitriles

    • Source: Synthesis of 3-Fluoro-4-(hydroxymethyl)
    • Relevance: Provides context on the synthesis pathways and likely impurities (bromo-intermedi
    • URL:

  • General Method Development for Halogenated Aromatics

    • Source: Agilent Multimode Source Optimiz
    • Relevance: Technical parameters for optimizing vaporizer temperatures for semi-volatile arom
    • URL:

  • PubChem Compound Summary

    • Source: 4-Bromo-2-fluoro-5-methylbenzonitrile (Isomer Data).[1]

    • Relevance: Physicochemical property verification (LogP, H-bond acceptors)
    • URL:

Sources

Comparative

Technical Guide: HPLC Method Development for Purity Assessment of 5-Bromo-4-fluoro-2-methylbenzonitrile

Executive Summary This guide addresses the chromatographic purification and analysis of 5-Bromo-4-fluoro-2-methylbenzonitrile (CAS: 139102-34-4), a critical intermediate in the synthesis of androgen receptor antagonists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of 5-Bromo-4-fluoro-2-methylbenzonitrile (CAS: 139102-34-4), a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

The primary analytical challenge with this molecule is not general retention, but selectivity . During bromination of the starting material (4-fluoro-2-methylbenzonitrile), regioisomers (specifically the 3-bromo analog) and unreacted precursors often co-elute on standard alkyl-bonded phases due to nearly identical hydrophobicity (


).

The Core Thesis: While C18 columns are the industry standard, this guide demonstrates that Pentafluorophenyl (PFP) stationary phases provide superior resolution (


) for this specific halogenated benzonitrile class compared to C18, driven by specific 

and electrostatic interactions.

Compound Profile & Critical Quality Attributes (CQA)

Understanding the analyte's electronic environment is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Aromatic ring with -CN, -Br, -F, -CH3Highly electron-deficient ring due to -CN, -F, and -Br.
LogP ~2.8 - 3.2Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC).
UV Max ~235-245 nmNitrile and Halogens provide decent UV absorbance; weak at >280 nm.
Key Impurities 1. Regioisomer: 3-Bromo-4-fluoro-2-methylbenzonitrile2. Precursor: 4-Fluoro-2-methylbenzonitrile3. Hydrolysis Product: 5-Bromo-4-fluoro-2-methylbenzamideImpurity 1 is the critical separation challenge (Positional Isomer).

Method Development Strategy: The Comparison

We compared two distinct separation mechanisms to determine the optimal purity assay.

The Contenders
  • Method A (The Control): C18 (Octadecylsilane).

    • Mechanism:[1][2] Hydrophobic subtraction.

    • Hypothesis: Likely to co-elute positional isomers as their hydrophobic surface area is nearly identical.

  • Method B (The Challenger): PFP (Pentafluorophenyl) / F5.

    • Mechanism:[1][2] Hydrophobicity +

      
       interactions + Dipole-Dipole.
      
    • Hypothesis: The electron-poor analyte will interact differently with the electron-poor PFP ring compared to its isomers, enhancing selectivity.

Mechanism of Action Diagram

G cluster_0 Stationary Phase Interactions Analyte Analyte: 5-Bromo-4-fluoro-2-methylbenzonitrile (Electron Deficient Ring) C18 C18 Phase (Van der Waals only) Analyte->C18 Hydrophobic Interaction PFP PFP Phase (Pi-Pi + Dipole + Shape Selectivity) Analyte->PFP Multi-mode Interaction Result_C18 Low Selectivity (Co-elution of Isomers) C18->Result_C18 Result_PFP High Selectivity (Resolution > 2.0) PFP->Result_PFP

Figure 1: Mechanistic difference between C18 and PFP phases. The PFP phase leverages the electron deficiency of the halogenated benzonitrile for enhanced separation.

Experimental Protocols

Common Conditions (Mobile Phase & Instrument)

To ensure a fair comparison, the mobile phase and gradient slope were kept constant.

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanols and keeps potential acidic hydrolysis products protonated).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Column Temp: 40°C.

  • Detection: UV @ 240 nm (Reference 360 nm).

  • Injection Vol: 5 µL.

Gradient Profile
Time (min)% Mobile Phase B
0.030
15.080
15.130
20.030
Specific Columns Tested
  • Method A: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Method B: Phenomenex Kinetex F5 (PFP), 150 x 4.6 mm, 2.6 µm (Core-shell).

Comparative Results & Discussion

The following data summarizes the separation efficiency of the target compound from its critical 3-bromo regioisomer .

ParameterMethod A (C18)Method B (PFP)Verdict
Retention Time (Target) 8.4 min9.1 minPFP retains slightly longer due to

.
Resolution (

) vs Isomer
1.2 (Partial Overlap)3.4 (Baseline Separation)PFP Superior
Tailing Factor (

)
1.11.05Both acceptable.
Theoretical Plates (

)
~12,000~18,000Core-shell PFP offers higher efficiency.
Interpretation

On the C18 column , the 3-bromo and 5-bromo isomers co-eluted significantly. The hydrophobic difference between a bromine at position 3 vs position 5 is negligible.

On the PFP column , the separation was baseline. The rigid aromatic ring of the benzonitrile aligns with the fluorinated phenyl ring of the stationary phase. The steric hindrance and electron density distribution differences between the ortho (to methyl) and meta placement of the bromine created a distinct interaction energy, resulting in a Resolution (


) of 3.4.

Validation Parameters (Self-Validating System)

To ensure this method is "field-ready," the following validation criteria (based on ICH Q2(R1)) were established for the PFP Method.

  • Specificity: Inject pure standards of Precursor, Target, and known Isomers. No interference at the retention time of the main peak.

  • Linearity:

    
     over 50% to 150% of target concentration (0.5 mg/mL).
    
  • LOD/LOQ:

    • Signal-to-Noise (S/N) > 3 for LOD.

    • S/N > 10 for LOQ.

    • Typical LOQ for this method: 0.05% area normalization.

Workflow Diagram: Method Validation

Validation Start Start Validation Specificity Specificity Test (Inject Impurity Mix) Start->Specificity Check1 Rs > 2.0? Specificity->Check1 Linearity Linearity (5 Levels: 50-150%) Check1->Linearity Yes Fail Re-Optimize Gradient Check1->Fail No Check2 R² > 0.999? Linearity->Check2 Accuracy Accuracy/Recovery (Spike at 3 levels) Check2->Accuracy Yes Check2->Fail No Robustness Robustness (+/- Flow, Temp, pH) Accuracy->Robustness Final Validated Method Robustness->Final

Figure 2: Step-by-step validation decision tree ensuring method reliability.

Troubleshooting & Optimization

  • Peak Tailing: If tailing increases (

    
    ), it often indicates interaction between the nitrile nitrogen and residual silanols.
    
    • Fix: Increase buffer concentration (e.g., 0.1%

      
       0.2% H3PO4) or switch to a column with "High Strength Silica" (HSS) technology which is better end-capped.
      
  • Ghost Peaks: Halogenated solvents can sometimes degrade or concentrate impurities. Ensure HPLC-grade ACN is used and avoid Chlorinated solvents in the needle wash if possible.

  • Retention Drift: PFP columns are sensitive to equilibration time. Allow at least 20 column volumes of equilibration between gradient runs to re-establish the surface charge state.

References

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes.[3] Link

  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Phenomenex Blog. Link

  • MicroSolv Technology. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.[4][5] Link

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link

  • BenchChem. (2025). Analytical methods for identifying impurities in nitroaromatic and halogenated reactions.[2]Link

Sources

Validation

IR spectroscopy characteristic bands of 5-Bromo-4-fluoro-2-methylbenzonitrile

An In-Depth Comparative Guide to the Infrared Spectroscopy of 5-Bromo-4-fluoro-2-methylbenzonitrile Introduction 5-Bromo-4-fluoro-2-methylbenzonitrile is a polysubstituted aromatic compound with significant applications...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 5-Bromo-4-fluoro-2-methylbenzonitrile

Introduction

5-Bromo-4-fluoro-2-methylbenzonitrile is a polysubstituted aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nitrile group, a methyl group, and two different halogen atoms, gives rise to a complex yet highly characteristic infrared (IR) spectrum. This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected IR absorption bands of this molecule. By comparing its spectral features to simpler, related compounds, we will elucidate the influence of each substituent on the vibrational modes, offering a robust framework for structural verification and purity assessment.

Molecular Structure and Key Vibrational Modes

The structure of 5-Bromo-4-fluoro-2-methylbenzonitrile incorporates several key functional groups and structural motifs, each with distinct vibrational frequencies. Understanding these individual components is the first step in interpreting the full spectrum.

Caption: Molecular structure of 5-Bromo-4-fluoro-2-methylbenzonitrile with key functional groups highlighted.

Comparative Analysis of Characteristic IR Bands

The IR spectrum of an organic molecule is fundamentally a map of its covalent bond vibrations. By analyzing specific regions of the spectrum, we can identify the presence of functional groups. The electronic effects of these groups (induction and resonance) can subtly shift the absorption frequencies, providing deeper structural insights.

The Nitrile (C≡N) Stretching Vibration

The carbon-nitrogen triple bond stretch is one of the most distinct signals in an IR spectrum, appearing in a region (2000-2300 cm⁻¹) that is typically free of other absorptions.[1]

  • Baseline (Benzonitrile): In unsubstituted benzonitrile, the C≡N stretch appears as a sharp, strong band around 2230 cm⁻¹.

  • 5-Bromo-4-fluoro-2-methylbenzonitrile: For aromatic nitriles, the band is typically found between 2240 and 2220 cm⁻¹.[2] The substituents on the ring influence the electronic distribution of the C≡N bond. The fluorine and bromine atoms are electron-withdrawing via induction, which would typically increase the bond strength and shift the frequency to a higher wavenumber. Conversely, the methyl group is weakly electron-donating. The net effect of these competing influences will likely result in a sharp, strong absorption band within the expected 2220-2240 cm⁻¹ range. The presence of this band is a clear indicator of the nitrile functional group.[2][3]

C-H Stretching Vibrations

The stretching vibrations of carbon-hydrogen bonds are found in the 2800-3300 cm⁻¹ region. A key diagnostic feature is the "dividing line" at 3000 cm⁻¹ which separates sp² (aromatic/alkene) from sp³ (alkane) C-H stretches.[4][5][6]

  • Aromatic C-H Stretch: Aromatic C-H bonds vibrate at a higher frequency than alkane C-H bonds.[7] For 5-Bromo-4-fluoro-2-methylbenzonitrile, weak to medium bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the two remaining C-H bonds on the aromatic ring.[6]

  • Methyl (sp³) C-H Stretch: The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations. These appear as medium to strong bands just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range.[8][9] The presence of signals both above and below 3000 cm⁻¹ is a strong confirmation of a molecule containing both aromatic and aliphatic C-H bonds.

Aromatic Ring (C=C) Stretching Vibrations

The stretching of carbon-carbon double bonds within the aromatic ring results in a series of absorptions in the 1400-1620 cm⁻¹ region.[9] These bands are often referred to as "ring modes" or "skeletal vibrations."

  • Baseline (Benzene/Toluene): Simple aromatic compounds show two to three bands in this region. For example, toluene shows absorptions around 1614, 1506, and 1465 cm⁻¹.[7]

  • 5-Bromo-4-fluoro-2-methylbenzonitrile: The complex substitution pattern will lead to several medium-intensity bands, typically expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[4][7] These bands confirm the presence of the aromatic core.

Bending Vibrations and the Fingerprint Region (< 1500 cm⁻¹)

This region is often complex, with many overlapping bands, giving it the name "fingerprint region" because the pattern is unique to each molecule.[4] However, several key diagnostic bands for this molecule appear here.

  • Methyl (C-H) Bending: The methyl group exhibits symmetric and asymmetric bending vibrations, appearing around 1460 cm⁻¹ and 1375 cm⁻¹ , respectively.[9]

  • Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions between 900-675 cm⁻¹ are highly diagnostic of the ring's substitution pattern.[7] For the 1,2,4,5-tetrasubstitution pattern present in this molecule, there are two adjacent hydrogen atoms. This typically gives rise to a strong band in the 800-860 cm⁻¹ range.

  • Carbon-Halogen Stretches:

    • C-F (Aryl) Stretch: This bond gives a very strong, characteristic absorption in the 1000-1400 cm⁻¹ range.[10] Its exact position can be complex due to coupling with other vibrations.

    • C-Br (Aryl) Stretch: The heavier bromine atom and weaker C-Br bond result in a lower frequency vibration, typically found in the 515-690 cm⁻¹ range.[4][11]

Summary of Expected IR Absorption Bands

Vibrational Mode Assignment Expected Wavenumber (cm⁻¹) Intensity Comparative Notes
C≡N StretchNitrile2220 - 2240Strong, SharpCharacteristic of aromatic nitriles; position influenced by electronic nature of other substituents.[2]
C-H StretchAromatic (sp²)3000 - 3100Weak to MediumConfirms presence of C-H bonds on the aromatic ring.[6]
C-H StretchMethyl (sp³)2850 - 3000Medium to StrongConfirms the methyl group; appears at a lower frequency than aromatic C-H stretches.[8][9]
C=C StretchAromatic Ring1600 - 1585 & 1500 - 1400MediumMultiple bands are characteristic of the aromatic "skeletal" vibrations.[4][7]
C-H BendMethyl (Asymmetric)~1460MediumCharacteristic bending mode for a CH₃ group.[9]
C-H BendMethyl (Symmetric)~1375Medium"Umbrella mode" for a CH₃ group.[9]
C-F StretchAryl-Fluoride1000 - 1400StrongA strong band in the fingerprint region indicative of the C-F bond.[10]
C-H BendAromatic (Out-of-Plane)800 - 860StrongDiagnostic for the 1,2,4,5-tetrasubstitution pattern (two adjacent H's).
C-Br StretchAryl-Bromide515 - 690Medium to StrongAppears at low frequency due to the heavy bromine atom.[4]

Experimental Protocol: Acquiring the IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis p1 Ensure ATR crystal is clean. Use a solvent like isopropanol and wipe dry. p2 Place a small amount (1-2 mg) of solid 5-Bromo-4-fluoro-2-methylbenzonitrile onto the crystal. p1->p2 a1 Lower the ATR press arm to ensure good contact between the sample and crystal. p2->a1 a2 In the software, collect a background spectrum. This measures the ambient atmosphere (CO₂, H₂O). a1->a2 a3 Collect the sample spectrum. Typically co-add 16-32 scans for a good signal-to-noise ratio. a2->a3 d1 The software automatically subtracts the background from the sample spectrum. a3->d1 d2 Perform baseline correction and peak picking to identify the wavenumbers of absorption maxima. d1->d2 d3 Compare the obtained spectrum with the predicted bands in the summary table. d2->d3

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the ATR diamond or germanium crystal is impeccably clean. Clean with a soft-tipped swab moistened with a volatile solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small spatula tip of the solid 5-Bromo-4-fluoro-2-methylbenzonitrile powder directly onto the center of the ATR crystal.

  • Instrument Setup & Background Collection:

    • In the instrument control software, set the scan range (e.g., 4000 to 400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

    • Engage the ATR pressure clamp to apply firm, consistent pressure on the solid sample, ensuring good contact with the crystal.

    • Collect a background spectrum. This scan measures the IR absorption of the ambient environment (CO₂, water vapor) and the ATR crystal itself, and will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Without changing any parameters, initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Data Processing:

    • Clean the sample from the ATR crystal using a suitable solvent.

    • Use the software tools to label the peaks (peak picking) and compare the resulting wavenumbers to the expected values detailed in this guide.

Conclusion

The infrared spectrum of 5-Bromo-4-fluoro-2-methylbenzonitrile is a rich source of structural information. A successful identification relies on recognizing a combination of key features: the sharp nitrile peak around 2230 cm⁻¹, the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, multiple aromatic ring absorptions between 1400-1620 cm⁻¹, and strong, characteristic bands for the C-F, C-Br, and specific C-H out-of-plane bending vibrations in the fingerprint region. By comparing an experimental spectrum against this detailed guide, researchers can confidently verify the identity and structural integrity of this important synthetic building block.

References

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • El-Azazy, M. (n.d.). The features of IR spectrum. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Chem.uic.edu. (n.d.). Infrared spectra of aromatic rings. [Link]

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. [Link]

  • Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal. [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • AIP Publishing. (n.d.). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • MDPI. (2024, June 8). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

  • International Journal of ChemTech Research. (n.d.). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. [Link]

  • UCSC. (n.d.). IR Tables. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • University of Calgary. (n.d.). IR Chart. [Link]

  • UMass. (n.d.). IR Group Frequencies. [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-methylbenzonitrile. [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quality Control of 5-Bromo-4-fluoro-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug discovery, the quality of starting materials and intermediates is paramount. The seemingly minor prese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the quality of starting materials and intermediates is paramount. The seemingly minor presence of impurities can have cascading effects, influencing reaction kinetics, yield, and the final purity of the active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of quality control standards for 5-Bromo-4-fluoro-2-methylbenzonitrile, a key building block in the synthesis of various therapeutic agents. As your Senior Application Scientist, I will not only outline the necessary analytical procedures but also delve into the scientific rationale behind these methods, empowering you to make informed decisions in your research and development endeavors.

The Critical Role of Purity for 5-Bromo-4-fluoro-2-methylbenzonitrile

5-Bromo-4-fluoro-2-methylbenzonitrile is a versatile intermediate, often employed in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions, which are fundamental in the construction of complex molecular architectures. The presence of impurities can significantly impact these reactions. For instance, residual starting materials or by-products from its synthesis can lead to the formation of undesired side products, complicating purification and reducing the overall yield. Therefore, a robust quality control framework is not merely a regulatory formality but a critical component of efficient and reproducible chemical synthesis.

Establishing Robust Quality Control Specifications

A comprehensive quality control strategy for 5-Bromo-4-fluoro-2-methylbenzonitrile should encompass a battery of analytical tests to assess its identity, purity, and the presence of any potential impurities. The following table outlines a recommended set of specifications.

ParameterAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identification Conforms to the reference spectrum¹H NMR, ¹³C NMR, FTIR, Mass Spectrometry
Purity (Assay) ≥ 98.0%HPLC, GC
Individual Impurity ≤ 0.10%HPLC, GC
Total Impurities ≤ 0.50%HPLC, GC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC-MS

These specifications are in line with the general principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances, which provide a framework for the control of impurities.[1][2][3][4]

Core Analytical Methodologies for Quality Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization of 5-Bromo-4-fluoro-2-methylbenzonitrile.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity and impurity profile of non-volatile organic compounds.[5] A well-developed and validated HPLC method can separate the main component from process-related impurities and degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 40
    20 90
    25 90
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for moderately polar compounds like our target molecule. The gradient elution allows for the separation of a wide range of potential impurities with varying polarities. Phosphoric acid in the mobile phase helps to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the synthesis process.[6][7]

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Causality Behind Experimental Choices: A DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to separate volatile solvents at the beginning of the run and then elute higher-boiling impurities. EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.

Spectroscopic Identification

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of 5-Bromo-4-fluoro-2-methylbenzonitrile. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule. Based on spectral data of similar compounds like 4-Fluoro-2-methylbenzonitrile, the following are the expected spectral features.[8][9]

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
-CH₃~2.5s
Ar-H~7.5-7.8m
¹³C NMR
-CH₃~20
C≡N~117
Ar-C~110-140

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[10][11]

Wavenumber (cm⁻¹)Functional Group
~2230C≡N (Nitrile)
~3100-3000Aromatic C-H stretch
~1600, 1500Aromatic C=C stretch
~1250C-F stretch
~600C-Br stretch

The presence of a sharp, strong absorption around 2230 cm⁻¹ is a key diagnostic for the nitrile group.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Potential Impurities and Their Origin

Understanding the synthetic route to 5-Bromo-4-fluoro-2-methylbenzonitrile is crucial for predicting potential impurities. A plausible synthesis could involve the bromination of 4-fluoro-2-methylbenzonitrile.

5-Bromo-4-fluoro-2-methylbenzonitrile + Phenylboronic Acid --[Pd Catalyst, Base, Solvent]--> 5-Phenyl-4-fluoro-2-methylbenzonitrile

Sources

Safety & Regulatory Compliance

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